BOC-O-BENZYL-D-THREONINOL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDBGDZAKNELGW-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BOC-O-BENZYL-D-THREONINOL chemical properties and structure
An In-Depth Technical Guide to BOC-O-BENZYL-D-THREONINOL: Properties, Synthesis, and Applications
Introduction
N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as this compound or Boc-D-Thr(Bzl)-ol, is a chiral amino alcohol of significant value in synthetic organic chemistry. As a derivative of the non-proteinogenic D-threonine, it serves as a crucial building block, particularly in the fields of peptide synthesis and pharmaceutical development. Its structure is defined by two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the hydrogenolysis-labile benzyl (Bzl) group on the side-chain hydroxyl. This dual-protection scheme provides the necessary stability and selective reactivity that are essential for constructing complex, stereochemically defined molecules.[1][2]
This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and core applications of this compound, tailored for researchers and professionals in drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its utility. The compound possesses two stereocenters with a defined (2S, 3S) configuration, inherited from its parent amino acid, D-threonine.[3][4] The bulky Boc group shields the nucleophilic amine, while the benzyl ether protects the side-chain hydroxyl from undesired reactions, such as O-acylation, during synthetic manipulations.[5]
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 168034-31-9 | [2][6][7][] |
| Molecular Formula | C₁₆H₂₅NO₄ | [2][7] |
| Molecular Weight | 295.36 g/mol | [7] |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | [3] |
| Appearance | Oil or pale yellow liquid | [7] |
| Purity | ≥98.5% (HPLC) | [2][] |
| Density | 1.089 g/mL | [] |
| Boiling Point | 449.0 °C at 760 mmHg | [] |
| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in Methanol) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage | 2-8 °C, Sealed in a dry environment | [2][] |
Part 2: Characterization and Spectral Analysis
While experimental spectra for this compound are not widely published, its structure can be reliably confirmed using standard analytical techniques. The expected spectral characteristics can be predicted based on its functional groups and data from closely related structures, such as its carboxylic acid precursor, Boc-D-Thr(Bzl)-OH.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation.[11] Spectra are typically recorded in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Phenyl H (Bzl) | Aromatic protons of the benzyl group.[10] |
| ~ 5.0 - 4.8 | Doublet | 1H | NH (Boc) | Amide proton coupled to the α-proton. |
| ~ 4.60 - 4.40 | AB quartet or s | 2H | -O-CH₂ -Ph (Bzl) | Diastereotopic benzylic protons adjacent to the chiral center.[10] |
| ~ 3.9 - 3.7 | Multiplet | 2H | H-β and H-α | Protons on the threoninol backbone. |
| ~ 3.65 - 3.50 | Multiplet | 2H | CH₂ OH | Protons of the primary alcohol, formed from the reduction of the acid.[12] |
| ~ 2.5 - 2.0 | Broad Singlet | 1H | CH₂OH | Alcohol proton, signal may be broad and exchangeable. |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group, a hallmark of Boc protection.[11] |
| ~ 1.20 | Doublet | 3H | -CH(CH₃)- | Methyl group protons of the threonine side chain.[10] |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156.0 | C =O (Boc) | Carbonyl carbon of the carbamate.[9] |
| ~ 138.0 | Quaternary Phenyl C (Bzl) | The ipso-carbon of the benzyl group. |
| ~ 128.5 - 127.5 | Phenyl C H (Bzl) | Aromatic carbons of the benzyl group.[13][14] |
| ~ 79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group.[11] |
| ~ 75.0 | C -O-Bzl | Carbon bearing the benzyl ether. |
| ~ 71.0 | -O-CH₂ -Ph (Bzl) | Benzylic carbon. |
| ~ 63.0 | CH₂ OH | Primary alcohol carbon, a key indicator of successful reduction.[15] |
| ~ 57.0 | C -NHBoc | Alpha-carbon of the amino alcohol. |
| ~ 28.4 | -C(CH₃ )₃ (Boc) | Methyl carbons of the tert-butyl group.[11] |
| ~ 16.0 | -CH(CH₃ )- | Methyl carbon of the threonine side chain. |
Part 3: Synthesis and Purification
This compound is most commonly synthesized via the reduction of its corresponding carboxylic acid, N-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). A robust and widely applicable method for this transformation is the mixed anhydride reduction.
Causality of Experimental Choices: The carboxylic acid is first activated by converting it into a mixed anhydride using isobutyl chloroformate. This activation is crucial because sodium borohydride (NaBH₄), a mild and selective reducing agent, is not potent enough to reduce a free carboxylic acid directly but will efficiently reduce the more electrophilic anhydride. This selectivity ensures that other functional groups, like the benzyl ether, remain intact. N-methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated during the anhydride formation, driving the reaction to completion.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Mixed Anhydride Reduction
-
Dissolution: Dissolve N-Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes. Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.0 eq) in a small amount of water and cool to 0 °C. Add the cold NaBH₄ solution dropwise to the mixed anhydride suspension.
-
Reaction & Quenching: Allow the reaction to stir for 2-3 hours, gradually warming to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil.
Part 4: Core Applications in Synthetic Chemistry
The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, most notably peptides and peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
In the Boc/Bzl strategy for SPPS, BOC-protected amino acids are the standard.[16] While the target molecule is an amino alcohol and not directly used for chain elongation, its precursor, Boc-D-Thr(Bzl)-OH, is a key reagent.[5][17] The principles of the protecting groups are central to understanding the field.
-
N-α-Boc Protection: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to liberate the free amine for the next coupling step.[16][18]
-
O-Benzyl Protection: The benzyl ether is a semi-permanent protecting group for the threonine side-chain hydroxyl. It is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires much harsher conditions, typically treatment with strong anhydrous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[17] This difference in lability is the cornerstone of the Boc/Bzl strategy.
Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.
Role in Drug Development
As a chiral amino alcohol, this compound is a precursor for synthesizing molecules where the C-terminal carboxylic acid is replaced by an alcohol or other functionalities. This is particularly relevant in the design of:
-
Protease Inhibitors: Many protease inhibitors are peptidomimetics that incorporate modified amino acid backbones to enhance stability and binding affinity.
-
Neurological Drug Candidates: The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[7]
-
Bioconjugation: The primary alcohol can be further functionalized to attach linkers for drug delivery systems or diagnostic agents.[7]
Conclusion
This compound is a highly valuable and versatile chiral building block. Its well-defined stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool for advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to strategically incorporate it into complex synthetic routes, enabling the development of novel therapeutics and sophisticated molecular probes.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. This compound [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. tert-Butyl ((2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate,(CAS# 168034-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]
- 14. N-BOC-O-Benzyl-L-serine(23680-31-1) 13C NMR [m.chemicalbook.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. total-synthesis.com [total-synthesis.com]
An In-Depth Technical Guide to the Synthesis and Purification of BOC-O-BENZYL-D-THREONINOL
Foreword: The Strategic Importance of Chiral Amino Alcohols
In the landscape of modern drug discovery and fine chemical synthesis, chiral amino alcohols represent a class of privileged structural motifs.[1][2] Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their significance as high-value synthons.[1][3] BOC-O-benzyl-D-threoninol, with its dual-protected amine and hydroxyl functionalities, is a particularly versatile building block.[4][5] It serves as a critical intermediate in the synthesis of complex peptide-based therapeutics, protease inhibitors, and neurological drugs where precise stereochemical control is paramount for biological activity and safety.[4][5][6]
This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deep, mechanistic understanding of the synthesis and purification of this compound. We will explore the causality behind strategic decisions, from the selection of protecting groups to the optimization of purification protocols, ensuring a robust and reproducible methodology.
The Synthetic Blueprint: A Chiral Pool Approach
The most reliable and economically viable strategy for synthesizing enantiomerically pure this compound is to begin from the "chiral pool." This approach leverages the inherent, high optical purity of naturally available starting materials, in this case, D-threonine.[1] By starting with the correct stereoisomer, we circumvent the need for complex asymmetric catalysis or costly chiral resolutions, which are often challenging to scale.[7][]
The overall transformation from D-threonine to the target threoninol involves a three-stage process:
-
N-Terminal Protection: Introduction of the acid-labile tert-butoxycarbonyl (Boc) group.
-
Side-Chain Protection: Benzylation of the secondary hydroxyl group.
-
C-Terminal Reduction: Conversion of the carboxylic acid to a primary alcohol.
The order of these steps is critical. Protecting the amine first prevents its interference in subsequent reactions. The final reduction step is performed on the fully protected amino acid to yield the desired amino alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. jk-sci.com [jk-sci.com]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
An In-Depth Technical Guide to BOC-O-Benzyl-D-Threoninol: A Chiral Building Block for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of BOC-O-Benzyl-D-Threoninol in Drug Development
This compound, a protected D-amino alcohol, is a highly valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional nature—a primary alcohol, a Boc-protected amine, and a benzyl-protected secondary alcohol—combined with its specific D-configuration stereochemistry, makes it an essential intermediate in the asymmetric synthesis of complex bioactive molecules.[1][2][3] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its critical applications, particularly in the development of therapeutic agents such as protease inhibitors. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the stable benzyl (Bzl) ether for the side-chain hydroxyl allows for selective deprotection and sequential reaction steps, a cornerstone of complex organic synthesis.[1][4]
Physicochemical and Structural Characteristics
Precise knowledge of the physicochemical properties of this compound is fundamental for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 168034-31-9 | [5][] |
| Molecular Formula | C₁₆H₂₅NO₄ | [5][] |
| Molecular Weight | 295.37 g/mol | [5] |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-(phenylmethoxy)butan-2-yl]carbamate | |
| Synonyms | Boc-D-Threoninol(Bzl), Boc-D-Thr(Bzl)-ol, N-tert-butoxycarbonyl-O-benzyl-D-threonol | [1] |
| Appearance | White to off-white solid or a colorless to pale yellow oil | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and DMSO. | |
| Storage Conditions | 2-8°C, under inert atmosphere. | [3][] |
| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in MeOH) | [1] |
Structural Rationale: The Power of Orthogonal Protection
The synthetic utility of this compound is derived from its protecting group strategy, which exemplifies the principle of orthogonal protection.
-
Boc (tert-butyloxycarbonyl) Group: Protects the primary amine. It is stable under a wide range of conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA), leaving the benzyl ether intact.[4]
-
Benzyl (Bzl) Group: Protects the side-chain hydroxyl group. This ether linkage is robust and stable to the acidic conditions used for Boc removal, as well as to many basic and nucleophilic reagents. It is typically removed under harsher conditions, such as strong acid (e.g., HF) or, more commonly, via catalytic hydrogenolysis (e.g., H₂/Pd-C).[7]
This orthogonality allows chemists to unmask the amine for peptide coupling or other N-terminal modifications first, while the side-chain hydroxyl remains protected, preventing unwanted side reactions.
Caption: Orthogonal protection strategy of this compound.
Synthesis Protocol: Reduction of Boc-O-benzyl-D-threonine
The most common and reliable method for preparing this compound is the reduction of its corresponding carboxylic acid, Boc-O-benzyl-D-threonine (CAS 69355-99-3). A mixed anhydride approach followed by reduction with sodium borohydride is highly effective, proceeds with retention of stereochemistry, and is scalable.
Materials and Reagents
-
Boc-O-benzyl-D-threonine
-
Tetrahydrofuran (THF), anhydrous
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or 10% Citric Acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous THF.
-
Mixed Anhydride Formation: Cool the solution to -15°C using an ice-salt or dry ice/acetone bath. Add N-methylmorpholine (NMM) (1.0 eq) dropwise, maintaining the temperature below -10°C. After stirring for 10 minutes, add isobutyl chloroformate (1.0 eq) dropwise. The formation of a precipitate (NMM·HCl) is typically observed. Allow the reaction to stir at -15°C for 15-20 minutes to ensure complete formation of the mixed anhydride.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution dropwise to the cold mixed anhydride suspension. A vigorous evolution of gas (H₂) may be observed. Maintain the temperature below 0°C during the addition.
-
Reaction Monitoring and Quench: Stir the reaction mixture at 0°C for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Once complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl or 10% citric acid until the pH is acidic and gas evolution ceases.
-
Work-up and Extraction: Remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl or 10% citric acid, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product, typically an oil or waxy solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Self-Validating System: In-Process Controls
-
TLC Monitoring: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate/Hexanes) to track the conversion of the more polar carboxylic acid starting material to the less polar alcohol product.
-
Spectroscopic Confirmation: The final product's identity and purity should be rigorously confirmed.
-
¹H NMR: Expected signals include the tert-butyl protons of the Boc group (~1.4 ppm), aromatic protons of the benzyl group (~7.3 ppm), and the diastereotopic protons of the newly formed -CH₂OH group.[1]
-
Mass Spectrometry: Verification of the correct molecular weight ([M+H]⁺ or [M+Na]⁺).
-
Applications in Drug Development and Peptide Synthesis
This compound is not merely a laboratory curiosity; it is a pivotal intermediate in the synthesis of complex, high-value pharmaceuticals.
Chiral Precursor for HIV Protease Inhibitors
One of the most significant applications of this compound is as a precursor in the synthesis of HIV protease inhibitors. The core structure of many of these drugs contains a hydroxyethylamine or related isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis. The stereochemistry of the amino alcohol is critical for potent binding to the enzyme's active site. This compound provides the required (2S,3S) stereocenters, which are incorporated into the inhibitor backbone. For instance, it has been utilized in the development of inhibitors like L-731,988 and other complex pseudosymmetric dipeptide isosteres targeting the HIV-1 protease.[8][9]
Caption: Role in the synthesis of HIV Protease Inhibitors.
Incorporation into Synthetic Peptides
In solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is a well-established strategy to increase the proteolytic stability of therapeutic peptides, enhancing their in vivo half-life. BOC-D-Thr(Bzl)-ol, after conversion back to the corresponding acid or activation of its alcohol, can be used to introduce a D-threonine residue. The benzyl protection on the side chain is compatible with the standard Boc-SPPS workflow, where final cleavage from the resin and side-chain deprotection are often accomplished simultaneously using strong acids like anhydrous HF.[4][7]
Building Block for Bioactive Natural Products
The structural motif present in this compound is found in numerous natural products with diverse biological activities. Its availability as a pure, protected stereoisomer facilitates the total synthesis of these complex molecules, enabling further investigation of their therapeutic potential.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and the reagents for its synthesis.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.
-
In case of exposure:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion/Inhalation: Move to fresh air. If symptoms persist, seek medical attention.
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a testament to the power of strategic molecular design. Through its orthogonal protecting groups and defined stereochemistry, it provides chemists with a reliable and versatile tool for constructing complex molecular architectures. Its proven utility in the synthesis of critical therapeutics, such as HIV protease inhibitors, underscores its importance in the drug discovery and development pipeline. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key chiral building block.
References
- 1. Boc-D-Thr(Bzl)-ol | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. scbt.com [scbt.com]
- 7. peptide.com [peptide.com]
- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of BOC-O-Benzyl-D-Threoninol in Asymmetric Synthesis: A Mechanistic Guide
Abstract
This technical guide delineates the mechanism of action and strategic application of BOC-O-Benzyl-D-Threoninol as a pivotal chiral building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this document provides an in-depth analysis of the stereodirecting influence of the threoninol scaffold, with a particular focus on its role in the asymmetric synthesis of β-lactams—core structural motifs in numerous antibiotic agents. We will dissect the causality behind its efficacy, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic diagrams, and quantitative data are provided to create a self-validating framework for the practical application of this versatile reagent.
Introduction: The Architectural Significance of Protected Amino Alcohols
In the landscape of complex molecule synthesis, particularly in the pharmaceutical industry, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for therapeutic efficacy and safety.[1] Chiral 1,2-amino alcohols, derived from the abundant chiral pool of amino acids, represent a class of exceptionally valuable starting materials for asymmetric synthesis.[2] this compound, with its well-defined (2S, 3S) stereochemistry, serves as a quintessential example of such a building block.
The strategic value of this molecule lies in the orthogonal protection of its three key functionalities:
-
The amine is protected by a tert-Butyloxycarbonyl (BOC) group, which is stable under a wide range of conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[3][4] This allows for the selective unmasking of the nucleophilic nitrogen for subsequent coupling reactions.
-
The secondary hydroxyl group is protected as a benzyl (Bn) ether . The benzyl group is robust and withstands many synthetic transformations but can be selectively cleaved via catalytic hydrogenolysis, a non-acidic, non-basic method that preserves other sensitive functionalities.[5]
-
The primary hydroxyl group remains free, providing a reactive handle for initial synthetic transformations.
This differential protection scheme allows for a programmed, stepwise unveiling of reactive sites, a critical strategy in multi-step synthesis. This guide will illuminate the core mechanism by which the inherent chirality of the D-threoninol backbone is transferred to new stereocenters during carbon-carbon bond formation.
Core Mechanism of Action: Diastereoselective Control in β-Lactam Synthesis
A powerful application of chiral amino alcohols like this compound is in the stereocontrolled synthesis of β-lactams via the Staudinger [2+2] cycloaddition.[6][7] This reaction involves the cycloaddition of a ketene and an imine. By employing a chiral imine derived from this compound, the stereochemical outcome of the cycloaddition can be effectively controlled.
The fundamental mechanism of action is rooted in substrate-controlled diastereoselection . The pre-existing stereocenters on the D-threoninol backbone dictate the facial selectivity of the ketene's approach to the imine, leading to the preferential formation of one diastereomer of the β-lactam product.
The Staudinger [2+2] Cycloaddition: A Case Study
Let us consider the synthesis of a chiral 4-vinyl-β-lactam, a versatile intermediate for further elaboration into more complex antibiotic structures. The key steps are outlined below.
Step 1: Formation of the Chiral Imine
The synthesis begins with the condensation of this compound with an α,β-unsaturated aldehyde, such as acrolein. The primary alcohol of the threoninol is first oxidized to an aldehyde, which then readily forms a chiral imine. This imine incorporates the stereochemical information of the parent amino alcohol.
Step 2: Stereoselective [2+2] Cycloaddition
The chiral imine is then reacted with a ketene, generated in situ from an acyl chloride (e.g., phthalimidoacetyl chloride) and a tertiary amine base like triethylamine.[6][7] The ketene approaches the imine double bond from the less sterically hindered face, a direction dictated by the bulky protected side chain of the threoninol moiety. This results in a highly diastereoselective cycloaddition, forming the cis-β-lactam as the major product. The stereocenters from the threoninol derivative effectively control the formation of the new stereocenters at C3 and C4 of the β-lactam ring.[7]
Diagram 1: Proposed Transition State for Diastereoselective Cycloaddition
Caption: Steric hindrance from the chiral auxiliary directs the ketene approach.
Synthetic Utility and Further Transformations
The resulting chiral vinyl-β-lactam is a valuable synthetic intermediate. The vinyl group can be further functionalized, for example, through ozonolysis to yield a 4-formyl-β-lactam.[6][8] This aldehyde functionality serves as a handle for introducing various side chains, a common strategy in the synthesis of carbapenem antibiotics like Doripenem.
Ozonolysis and Side-Chain Modification
Ozonolysis of the vinyl group, followed by a reductive work-up (e.g., with dimethyl sulfide or zinc), cleaves the double bond to produce an aldehyde at the C4 position of the β-lactam ring.[1] This transformation is typically high-yielding and preserves the stereochemistry of the lactam core.
Diagram 2: Synthetic Workflow from Threoninol to Functionalized β-Lactam
Caption: A typical synthetic sequence utilizing the chiral building block.
Experimental Protocols
The following protocols are illustrative and based on established methodologies for the synthesis of β-lactams using chiral imines derived from amino alcohols.
Protocol: Synthesis of cis-3-Phthalimido-4-vinyl-β-lactam
Step A: Chiral Imine Formation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude aldehyde in benzene, add acrolein (1.2 eq), and reflux with a Dean-Stark trap for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Step B: [2+2] Cycloaddition
-
Dissolve the crude chiral imine (1.0 eq) and phthalimidoacetyl chloride (1.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired cis-β-lactam.
Step C: Ozonolysis to 4-Formyl-β-lactam
-
Dissolve the vinyl-β-lactam (1.0 eq) in a mixture of DCM and methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (DMS) (3.0 eq) and allow the solution to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the 4-formyl-β-lactam.
Data Presentation: Quantitative Analysis
The following table summarizes typical yields and diastereoselectivities achieved in the synthesis of β-lactams using chiral auxiliaries derived from amino acids.
| Reaction Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Reference Methodologies |
| [2+2] Cycloaddition | cis-3-Phthalimido-4-vinyl-β-lactam | 60-75 | >95:5 | [6][7] |
| Ozonolysis | cis-3-Phthalimido-4-formyl-β-lactam | 85-95 | N/A | [6][8] |
| Deprotection (BOC) | N-H amine | >90 | N/A | [3][4] |
| Deprotection (Benzyl) | O-H alcohol | >85 | N/A | [5] |
Conclusion: A Self-Validating System for Asymmetric Synthesis
This compound is more than a mere starting material; it is a carefully designed tool for the asymmetric synthesis of complex molecules. Its utility is a direct consequence of its inherent, well-defined stereochemistry and the orthogonal nature of its protecting groups. The mechanism of action in stereodirecting reactions like the Staudinger cycloaddition is a textbook example of substrate control, where the chiral auxiliary dictates the stereochemical fate of newly formed chiral centers with high fidelity. The protocols and data presented herein provide a robust and validated framework for the application of this and similar chiral building blocks in the demanding fields of pharmaceutical and fine chemical synthesis. The logical and predictable nature of its reactivity makes it a trustworthy and indispensable component in the synthetic chemist's arsenal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
BOC-O-BENZYL-D-THREONINOL solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of BOC-O-Benzyl-D-Threoninol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for handling and formulating this versatile chiral building block.
Introduction to this compound
N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as this compound, is a valuable chiral intermediate in organic synthesis. Its structure, featuring a protected amine (BOC group) and a protected hydroxyl group (benzyl ether), makes it a key component in the synthesis of complex molecules, including pharmaceuticals and natural products. Understanding its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the integrity of resulting products.
Part 1: Solubility Profile
The solubility of a synthetic intermediate like this compound dictates its handling, reaction conditions, and purification methods. A comprehensive understanding of its solubility in various solvent systems is crucial for process optimization and scale-up.
Theoretical Considerations for Solubility
The molecular structure of this compound—with its bulky, nonpolar BOC and benzyl protecting groups alongside a polar hydroxyl and carbamate functionality—suggests a nuanced solubility profile. It is generally anticipated to be soluble in a range of common organic solvents and to have limited solubility in aqueous media.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves both kinetic and thermodynamic methods.
Experimental Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility assessment.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Anticipated Solubility in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | High | The molecule's mix of polar and nonpolar functionalities allows for favorable interactions with these solvents. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl group can engage in hydrogen bonding, though the bulky nonpolar groups may limit solubility compared to smaller alcohols. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large, nonpolar BOC and benzyl groups significantly reduce its ability to form favorable interactions with water molecules. |
Part 2: Stability Profile
The chemical stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses. Degradation can lead to impurities that may be difficult to remove and can compromise the yield and purity of the final product.
Potential Degradation Pathways
The primary points of lability in the this compound molecule are the BOC and benzyl protecting groups.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (BOC) group is highly susceptible to cleavage under acidic conditions, yielding the free amine. This is a common synthetic step but an undesirable degradation pathway during storage or in incompatible reaction media.
-
Hydrogenolysis: The benzyl ether is labile to catalytic hydrogenation, which cleaves the O-benzyl group to yield the corresponding alcohol.
-
Oxidation: While generally stable, the molecule could be susceptible to oxidation under harsh conditions, though specific pathways are not immediately obvious without experimental data.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Caption: Forced degradation study workflow.
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system.
-
Application of Stress Conditions: Expose the solutions to a range of conditions as outlined in ICH guideline Q1A(R2):
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid and solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Point Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analysis: Analyze the samples using a stability-indicating method, typically a gradient UPLC method with mass spectrometry (UPLC-MS) detection, to separate the parent compound from any degradation products.
Recommended Storage and Handling
Based on the chemical nature of this compound, the following storage conditions are recommended to ensure its long-term stability:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.
-
Light: Protect from light.
-
Incompatibilities: Avoid strong acids, strong bases, and oxidizing agents.
Conclusion
While specific, publicly available quantitative data for the solubility and stability of this compound is limited, a thorough understanding of its chemical structure allows for the design of robust experimental protocols to determine these critical parameters. By following the systematic approaches outlined in this guide, researchers and drug development professionals can effectively characterize this important chiral building block, ensuring its successful application in synthesis and formulation. The principles of systematic solubility assessment and forced degradation studies are universally applicable and form the foundation of sound chemical process development.
A Technical Guide to the Strategic Role of the Boc Protecting Group in Boc-O-benzyl-D-threoninol
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the judicious use of protecting groups is paramount.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations.[2] This guide provides an in-depth technical analysis of the tert-butyloxycarbonyl (Boc) protecting group, focusing on its critical role in the chiral building block, Boc-O-benzyl-D-threoninol. We will explore the chemical principles governing its application, the causality behind its selection over other protecting groups, and the strategic importance of its interplay with the O-benzyl group, which together form a powerful orthogonal protection scheme. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
The Principle of Amine Protection: A Synthetic Imperative
Primary amines, such as the one present in D-threoninol, are potent nucleophiles and bases.[3][4] Left unprotected during a synthetic sequence, this reactive amine can interfere with a multitude of reactions, such as esterifications or couplings intended for other parts of the molecule, leading to a complex mixture of byproducts and significantly reduced yields. The conversion of the amine into a carbamate is one of the most robust and widely adopted strategies to mitigate this reactivity.[2][3][5] The resulting carbamate is significantly less nucleophilic and basic because the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group.[5]
Among the family of carbamates, the Boc group is arguably the most common amine protecting group in non-peptide chemistry and a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS).[3][6][7] Its popularity stems from a unique combination of stability and selective lability.
The Anatomy of this compound
To fully appreciate the role of the Boc group, we must first understand the structure of the parent molecule and the functions of its constituent parts. This compound is a chiral amino alcohol derivative, a valuable building block in medicinal chemistry.[8][9][10]
Figure 1: Structure of this compound.
The molecule is comprised of three key components:
-
D-Threoninol Backbone: A chiral scaffold containing a primary amine, a primary hydroxyl group, and a secondary hydroxyl group.
-
tert-Butyloxycarbonyl (Boc) Group: Attached to the primary amine, serving as its protector.
-
Benzyl (Bzl) Group: Attached to the side-chain (secondary) hydroxyl group as an ether, protecting it from undesired reactions.[11]
The Boc Group: A Detailed Mechanistic Perspective
The strategic value of the Boc group lies in its predictable and clean installation and removal under conditions that are orthogonal to many other protecting groups.
Installation of the Boc Group
The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under neutral or mildly basic conditions.[5][12][13][14]
References
- 1. biosynth.com [biosynth.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benzyl Protection of Threoninol in Peptide Synthesis
Abstract
In the intricate landscape of peptide synthesis, particularly for therapeutic applications, the strategic use of protecting groups is paramount to achieving high-fidelity outcomes. Threoninol, a chiral amino alcohol, is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures relevant to drug development.[1][2] Its hydroxyl and amino functionalities necessitate a robust and orthogonal protection strategy to prevent unwanted side reactions during peptide chain elongation.[3][4] This in-depth technical guide provides a comprehensive overview of the benzyl protection of the threoninol side-chain hydroxyl group. We will delve into the mechanistic underpinnings of the Williamson ether synthesis for benzylation, provide a field-proven experimental protocol, explore various deprotection strategies with a focus on catalytic transfer hydrogenation, and discuss the implications for orthogonal schemes in solid-phase peptide synthesis (SPPS).
The Strategic Importance of Threoninol and Side-Chain Protection
Threoninol, the reduced form of the amino acid threonine, is a critical chiral precursor in the development of novel therapeutics.[5] Its vicinal amino alcohol motif is found in a variety of biologically active natural products and synthetic pharmaceuticals.[2][6] The presence of both a primary amine and a secondary alcohol necessitates a carefully planned protection strategy during multi-step syntheses to ensure chemoselectivity.
In the context of peptide synthesis, where repeated cycles of amide bond formation and deprotection occur, the hydroxyl group of threoninol is sufficiently nucleophilic to compete with the N-terminal amine, leading to undesired side products and truncated sequences.[7] Therefore, "capping" this hydroxyl group with a suitable protecting group is not merely advantageous but essential for a successful synthesis.
The choice of a protecting group is governed by the principles of orthogonality .[4][8] An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of Nα-amino group deprotection (e.g., piperidine for Fmoc-SPPS or TFA for Boc-SPPS).[7][9]
-
Removable under conditions that do not affect other protecting groups or the peptide backbone.[3]
The benzyl (Bn) group has long been a stalwart for hydroxyl protection due to its general stability towards both acidic and basic conditions, making it an excellent candidate for threoninol side-chain protection in various peptide synthesis strategies.[10][11]
Benzyl Ether Formation: The Williamson Synthesis Approach
The most common and efficient method for installing a benzyl group onto an alcohol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[12][13]
Mechanism of Action
The reaction proceeds in two discrete steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of the Nα-protected threoninol, forming a nucleophilic alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose due to its efficacy in generating the alkoxide from less acidic secondary alcohols.[11][12]
-
Nucleophilic Substitution: The resulting threoninol alkoxide attacks the electrophilic methylene carbon of benzyl bromide (or chloride), displacing the bromide ion and forming the benzyl ether.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it solvates the cation (Na+) without solvating the nucleophilic alkoxide, thereby increasing its reactivity.[11][13]
References
- 1. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
A Technical Guide to the Spectroscopic Profile of BOC-O-BENZYL-D-THREONINOL
Foreword: The Imperative of Structural Verification
In the realm of drug development and peptide synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. BOC-O-Benzyl-D-threoninol (CAS No. 168034-31-9) serves as a pivotal chiral building block, valued for its dual-protected amino and hydroxyl groups that permit selective, sequential reactions in the construction of complex pharmaceutical agents.[1][2] Its utility in creating compounds with precise stereochemistry makes it indispensable.[1]
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While this compound is commercially available, a consolidated, publicly accessible repository of its complete spectral data is not readily found. Therefore, this document leverages foundational spectroscopic principles and data from closely analogous structures to present a robust, predictive profile. This serves as a technical benchmark for researchers to validate their own experimental results against, ensuring the integrity of their synthetic pathways.
Molecular Identity and Physicochemical Properties
The first step in any analysis is to define the subject molecule. The structure, delineated below, features a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether protecting the side-chain hydroxyl group of the D-threoninol backbone.
dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: 2D Structure of this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-(phenylmethoxy)butan-2-yl]carbamate | [2][] |
| CAS Number | 168034-31-9 | [1][4] |
| Molecular Formula | C₁₆H₂₅NO₄ | [] |
| Molecular Weight | 295.36 g/mol | [] |
| Appearance | Oil | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Principle of Analysis: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). For this molecule, we expect to clearly resolve signals from the Boc group, the benzyl group, and the threoninol backbone.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification of Prediction |
| ~7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted benzene ring of the benzyl group typically resonate in this region. |
| ~4.9 (variable) | Broad Singlet | 1H | NH | The carbamate proton signal is often broad and its chemical shift is concentration-dependent. |
| ~4.60 | Doublet, J ≈ 12 Hz | 1H | O-CH ₂-Ph (diastereotopic) | The two benzyl protons are diastereotopic due to the adjacent chiral center, appearing as distinct signals. This is one half of an "AB quartet". |
| ~4.45 | Doublet, J ≈ 12 Hz | 1H | O-CH ₂-Ph (diastereotopic) | The second diastereotopic benzyl proton, coupled only to its geminal partner. |
| ~3.90 | Multiplet | 1H | CᵝH | This methine proton is coupled to the Cα proton and the γ-methyl protons. |
| ~3.75 | Multiplet | 1H | CᵃH | This methine proton is coupled to the N-H, the Cβ proton, and the CH₂OH protons. |
| ~3.60 | Multiplet | 2H | CH ₂OH | The two protons of the primary alcohol are diastereotopic and coupled to the Cα proton. |
| ~2.5 (variable) | Broad Singlet | 1H | OH | The hydroxyl proton signal is typically broad and its position is highly dependent on solvent, concentration, and temperature. |
| 1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically shielded and show no coupling, resulting in a characteristic strong singlet.[6] |
| ~1.20 | Doublet, J ≈ 6.5 Hz | 3H | CᵞH ₃ | The methyl group protons are coupled to the single proton on the β-carbon, appearing as a doublet. |
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
Principle of Analysis: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. The chemical shift indicates the electronic environment of the carbon, allowing for the identification of carbonyls, aromatic carbons, and different types of aliphatic carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification of Prediction |
| ~156.0 | C =O (Boc) | The carbamate carbonyl carbon has a characteristic resonance in this downfield region.[7] |
| ~138.5 | Ar-C (quaternary) | The ipso-carbon of the benzyl group to which the ether linkage is attached. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~127.6 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. |
| ~78.0 | C ᵝ-O | The β-carbon, shifted downfield due to the attached oxygen of the benzyl ether. |
| ~71.0 | O-C H₂-Ph | The benzylic carbon, shifted downfield by the attached oxygen atom. |
| ~64.0 | C H₂OH | The primary alcohol carbon. |
| ~57.0 | C ᵃ-N | The α-carbon, shifted downfield by the attached nitrogen atom. |
| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[6] |
| ~16.0 | C ᵞH₃ | The terminal methyl group carbon at the most upfield position. |
Infrared (IR) Spectroscopy
Principle of Analysis: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Predicted Key IR Absorption Bands (Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification of Prediction |
| ~3400 | Broad | O-H Stretch | The broad absorption is characteristic of the hydrogen-bonded primary alcohol. |
| ~3350 | Medium | N-H Stretch | The carbamate N-H stretching vibration. |
| ~3030 | Medium | Aromatic C-H Stretch | Characteristic C-H stretching for the sp² hybridized carbons of the benzene ring. |
| 2975, 2870 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups. |
| ~1690 | Very Strong | C=O Stretch (Amide I) | This very strong, sharp peak is the most prominent feature and is definitive for the carbonyl of the Boc-carbamate group.[8] |
| ~1510 | Strong | N-H Bend (Amide II) | This band, coupled with the Amide I band, is characteristic of a secondary amide/carbamate. |
| ~1165 | Strong | C-O Stretch | Strong stretching vibration associated with the C-O bonds of the carbamate and ether linkages. |
| ~740, 700 | Strong | C-H Out-of-Plane Bend | Strong bands indicating a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Predicted ESI-MS Data:
| m/z Value | Ion | Justification of Prediction |
| 296.18 | [M+H]⁺ | The protonated molecular ion (Calculated for C₁₆H₂₆NO₄⁺: 296.18). |
| 318.16 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS (Calculated for C₁₆H₂₅NO₄Na⁺: 318.16). |
| 240.16 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a primary fragmentation pathway for Boc-protected compounds. |
| 196.12 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da) via cleavage of the N-C bond is a highly characteristic fragmentation. |
| 188.13 | [M+H - C₇H₇OH]⁺ | Cleavage and loss of benzyl alcohol (108 Da) is another plausible fragmentation pathway. |
Experimental Protocols & Workflow
The following protocols represent a standardized, field-proven approach for acquiring high-quality spectroscopic data for compounds like this compound.
dot digraph "Spectroscopic_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];
} Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument probes to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 500 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 125 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation: As the compound is an oil, place one drop directly onto a salt (NaCl or KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.
-
Background Scan: Place the plates in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Label the significant peaks corresponding to the key functional groups.
Protocol 3: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Create a dilute solution for injection by adding ~10 µL of the stock solution to 1 mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote protonation).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) using a known standard. Set the instrument to positive ion mode.
-
Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the observed m/z values to the calculated exact masses. If performing MS/MS, select the [M+H]⁺ peak for collision-induced dissociation (CID) to observe fragmentation patterns.
Conclusion
The structural integrity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are: the ¹H NMR signals of the Boc (singlet, ~1.45 ppm) and benzyl groups; the ¹³C NMR signals for the carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~80 ppm); the strong C=O stretch in the IR spectrum (~1690 cm⁻¹); and the correct molecular ion peak in the mass spectrum (m/z 296.18 for [M+H]⁺). This guide provides the predictive data and robust protocols necessary for researchers to perform this critical validation with a high degree of confidence.
References
The Strategic deployment of BOC-O-BENZYL-D-THREONINOL in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOC-O-Benzyl-D-threoninol, a synthetically versatile chiral building block, has emerged as a critical component in the medicinal chemist's toolkit. Its unique structural features, including the presence of both a protected amine and a protected secondary alcohol on a defined stereochemical scaffold, provide a powerful platform for the construction of complex molecular architectures with high stereochemical control. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, moving beyond a simple cataloging of its uses to a detailed examination of the underlying chemical principles and strategic advantages it offers in the synthesis of high-value therapeutic agents. We will delve into its pivotal role in the creation of chiral auxiliaries, the synthesis of non-proteinogenic amino acids, its incorporation into peptidomimetics, and its utility as a precursor for potent enzyme inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development, providing both foundational knowledge and practical insights into the effective utilization of this valuable chiral synthon.
Introduction: The Architectural Significance of this compound
In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in efficacy and safety. This compound, chemically known as tert-butyl N-[(2S,3S)-1-hydroxy-3-(benzyloxy)butan-2-yl]carbamate, offers a robust starting point for asymmetric synthesis.[]
The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl ether on the secondary hydroxyl group provides orthogonal protection, allowing for selective deprotection and functionalization at either site. This dual protection is a key feature that underpins its versatility.[2] The inherent chirality of the molecule, derived from D-threonine, provides a scaffold upon which complex stereochemical information can be built and transferred during a synthetic sequence.
This guide will explore the key applications of this chiral building block, highlighting its strategic importance in the following areas:
-
Synthesis of Chiral Auxiliaries: Leveraging the defined stereochemistry of this compound to create powerful tools for asymmetric synthesis.
-
Access to Novel β-Hydroxy-α-Amino Acids: Utilizing the threoninol backbone to generate non-proteinogenic amino acids with significant potential in drug design.
-
Construction of Peptidomimetics: Incorporating the threoninol motif to create peptide-like structures with enhanced stability and biological activity.
-
Development of Enzyme Inhibitors: Employing this compound as a key precursor for the synthesis of potent inhibitors of therapeutically relevant enzymes.
The Gateway to Asymmetric Control: Synthesis of Chiral Oxazolidinone Auxiliaries
One of the most powerful applications of this compound is its conversion into chiral oxazolidinone auxiliaries. These auxiliaries, popularized by Evans, are instrumental in controlling the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[3] The predictable facial selectivity imparted by the oxazolidinone ring allows for the synthesis of complex acyclic structures with multiple stereocenters.
The synthesis of a chiral oxazolidinone from this compound is a straightforward process, typically involving an intramolecular cyclization.
Diagram: Synthesis of a Chiral Oxazolidinone from this compound
Caption: General workflow for the synthesis of a chiral oxazolidinone.
Experimental Protocol: Synthesis of (4S,5S)-4-(Benzyloxy)methyl-5-methyl-1,3-oxazolidin-2-one
This protocol provides a general method for the cyclization of this compound to the corresponding oxazolidinone.
Materials:
-
This compound
-
Triphosgene or a similar phosgene equivalent
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.2 eq) to the solution.
-
Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazolidinone.[4]
The resulting chiral oxazolidinone can then be N-acylated and utilized in a variety of stereoselective transformations, providing access to a wide range of enantiomerically enriched building blocks for drug synthesis.
Expanding the Amino Acid Alphabet: Synthesis of β-Hydroxy-α-Amino Acids
Non-proteinogenic amino acids are of immense interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, modulate their conformation, and introduce novel functionalities. β-Hydroxy-α-amino acids, in particular, are key structural motifs found in a number of biologically active natural products and pharmaceuticals, including the antibiotic vancomycin and the immunosuppressant tacrolimus.
This compound serves as an excellent precursor for the synthesis of various β-hydroxy-α-amino acids. The stereocenters at the α- and β-positions are already established, providing a head start for the synthesis of more complex analogs.
Diagram: Retrosynthetic Analysis for β-Hydroxy-α-Amino Acid Synthesis
Caption: Retrosynthetic approach to novel β-hydroxy-α-amino acids.
The primary alcohol of this compound can be selectively oxidized to the corresponding carboxylic acid, providing a direct route to the parent β-hydroxy-α-amino acid after deprotection. Alternatively, the primary alcohol can be converted into other functional groups, such as halides or azides, which can then be further elaborated to introduce diversity at the C-terminus.
Crafting More Druglike Peptides: Peptidomimetics in Cancer Therapy
While peptides are attractive therapeutic modalities due to their high specificity and potency, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide while incorporating non-natural elements to enhance their drug-like properties.[]
This compound can be incorporated into peptide sequences to create peptidomimetics with constrained conformations and increased resistance to proteolytic degradation. The β-hydroxy group can participate in intramolecular hydrogen bonding, which can help to stabilize specific secondary structures, such as β-turns. These turn structures are often critical for the biological activity of peptides, and their stabilization in a peptidomimetic can lead to enhanced receptor binding and efficacy.
Recent research has explored the use of peptidomimetics in cancer therapy, with a focus on targeting protein-protein interactions that are crucial for tumor growth and survival.[5] For example, peptidomimetics designed to mimic the binding interface of the p53 tumor suppressor protein with its negative regulator MDM2 have shown promise as potential anticancer agents. The incorporation of threoninol-derived units into such peptidomimetics can provide the necessary conformational constraints to optimize their binding affinity and cellular activity.[6]
Targeting Disease at its Core: this compound in the Synthesis of Enzyme Inhibitors
Enzyme inhibitors are a cornerstone of modern medicine, with applications in the treatment of a wide range of diseases, including infectious diseases, cancer, and cardiovascular disorders. The design of potent and selective enzyme inhibitors often relies on the synthesis of molecules that can mimic the transition state of the enzymatic reaction.
This compound is a valuable precursor for the synthesis of various enzyme inhibitors, particularly those targeting proteases. The hydroxyethylamine isostere, which can be readily prepared from threoninol derivatives, is a well-established transition-state mimic for aspartyl proteases, such as HIV protease.[7]
Application Highlight: Synthesis of HIV Protease Inhibitors
The development of HIV protease inhibitors was a major breakthrough in the treatment of AIDS. These drugs function by blocking the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of new infectious virions.
The synthesis of many HIV protease inhibitors, such as Saquinavir and Ritonavir, involves the use of chiral amino alcohol building blocks that are structurally related to this compound.[7] The stereochemistry of the hydroxyl and amino groups is critical for the potent inhibitory activity of these drugs, as it dictates their binding interactions with the active site of the protease.
Diagram: Role of Threoninol-like Scaffolds in HIV Protease Inhibition
Caption: Pathway from chiral building block to therapeutic action.
The synthetic routes to these complex molecules often involve the coupling of the chiral amino alcohol fragment with other key building blocks, followed by further functionalization and deprotection steps. The use of a pre-formed chiral synthon like this compound significantly simplifies these syntheses and ensures the correct stereochemical outcome.
Conclusion: A Versatile Tool for Future Drug Discovery
This compound has firmly established itself as a cornerstone of modern medicinal chemistry. Its utility extends far beyond that of a simple chiral building block; it is a strategic tool that enables the efficient and stereocontrolled synthesis of a diverse array of complex molecules with significant therapeutic potential. From the construction of powerful chiral auxiliaries to its incorporation into sophisticated peptidomimetics and enzyme inhibitors, this versatile synthon continues to empower researchers in their quest to develop novel and effective medicines. As our understanding of the molecular basis of disease continues to grow, the demand for enantiomerically pure and structurally complex therapeutic agents will only increase. In this context, the strategic application of this compound is poised to play an even more critical role in shaping the future of drug discovery.
References
- 2. tsijournals.com [tsijournals.com]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioorg.org [bioorg.org]
- 5. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BOC-O-BENZYL-D-THREONINOL in solid-phase peptide synthesis (SPPS) protocols
An Application Guide to the Strategic Use of Boc-O-benzyl-D-threoninol Derivatives in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Preamble: The Strategic Imperative for Side-Chain Protection in Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for therapeutic and research applications. The success of any synthesis is fundamentally reliant on a robust and meticulously planned protecting group strategy.[1] The tert-Butoxycarbonyl (Boc) protection scheme, pioneered by R.B. Merrifield, represents the classical and still highly relevant approach to SPPS.[2][3] This strategy is characterized by its reliance on a "quasi-orthogonal" system of acid-labile protecting groups, where the temporary Nα-Boc group is removed by a moderate acid (e.g., Trifluoroacetic Acid, TFA), while more permanent side-chain protecting groups are cleaved only by very strong acids like liquid Hydrogen Fluoride (HF).[4][5]
Threonine, with its secondary hydroxyl group, presents a critical need for side-chain protection to prevent undesirable O-acylation during the peptide coupling steps.[6] The use of a benzyl (Bzl) ether for this purpose, specifically in the form of N-α-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH) , is a mainstay of the Boc/Bzl strategy.[7] The 'D' configuration is often incorporated to introduce specific conformational constraints or to enhance peptide stability against enzymatic degradation. This guide provides an in-depth analysis and detailed protocols for the effective incorporation of Boc-D-Thr(Bzl)-OH into SPPS workflows, grounded in mechanistic principles and field-proven best practices.
Reagent Profile: Boc-D-Thr(Bzl)-OH
A thorough understanding of the building block's properties is essential for its successful application.
| Property | Value | Source(s) |
| Compound Name | N-α-tert-Butoxycarbonyl-O-benzyl-D-threonine | [8][9] |
| Abbreviation | Boc-D-Thr(Bzl)-OH | [8] |
| CAS Number | 69355-99-3 | [9] |
| Molecular Formula | C₁₆H₂₃NO₅ | [9] |
| Molecular Weight | 309.36 g/mol | [9] |
| Appearance | White to off-white powder | [9] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | [10][11] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate. | [11] |
| Primary Application | Standard building block for Boc-based Solid-Phase Peptide Synthesis. | [9] |
The Boc/Bzl "Quasi-Orthogonal" Workflow
The entire Boc-SPPS methodology hinges on the differential acid lability between the temporary Nα-Boc group and the "permanent" side-chain protecting groups, such as the benzyl ether on threonine.[5] This difference in reactivity allows for the selective deprotection of the N-terminus at each cycle without premature cleavage of the side-chain protection.[4]
Caption: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Boc-D-Thr(Bzl)-OH
This protocol details a single cycle for adding Boc-D-Thr(Bzl)-OH to a growing peptide chain anchored on a solid support (e.g., MBHA resin for a C-terminal amide).
Objective: To perform one complete cycle of deprotection, neutralization, and coupling. Scale: 0.2 mmol manual synthesis.
Materials:
-
Peptide-resin (0.2 mmol scale, N-terminally Boc-protected)
-
Boc-D-Thr(Bzl)-OH
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatively HBTU.
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
SPPS reaction vessel with shaker.
Methodology:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Wash and swell the resin with DCM (3 x 10 mL, 1 min each).
-
-
Boc Deprotection:
-
Drain the DCM. Add the Deprotection Solution (10 mL of 50% TFA/DCM).
-
Shake for 2 minutes, then drain.[2]
-
Add a fresh 10 mL of Deprotection Solution and shake for 20-25 minutes.[2]
-
Causality: The first short treatment removes residual water and begins the deprotection, while the longer second treatment ensures complete removal of the Boc group. The resulting N-terminal amine is protonated as a trifluoroacetate salt.[4]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove TFA:
-
DCM (3 x 10 mL)
-
IPA (2 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Causality: The IPA wash helps to shrink the resin and "squeeze out" residual acid, which is critical as any remaining acid will neutralize the incoming activated amino acid.[2]
-
-
Neutralization:
-
Add the Neutralization Solution (10 mL of 10% DIEA/DCM).
-
Shake for 2 minutes, then drain.[2]
-
Repeat the neutralization step one more time.
-
Causality: This step converts the N-terminal trifluoroacetate salt into a free primary amine, which is the nucleophile required for the subsequent coupling reaction.[4][12]
-
-
Washing:
-
Wash the resin to remove excess DIEA:
-
DCM (5 x 10 mL)
-
-
A ninhydrin test can be performed here to confirm the presence of a free primary amine (a positive, deep blue result is expected).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.6 mmol, 3 eq.) and an activator like HOBt (0.6 mmol, 3 eq.) in a minimal amount of DMF (~2 mL).
-
Add the coupling reagent, such as DCC (0.6 mmol, 3 eq.), to the solution and allow it to pre-activate for 5-10 minutes at 0°C. Note: Dicyclohexylurea (DCU), a byproduct of DCC coupling, will precipitate.
-
Filter or carefully decant the activated amino acid solution to remove the DCU precipitate and immediately add it to the reaction vessel containing the neutralized resin.
-
Shake the mixture for 2-4 hours at room temperature.
-
Causality: Pre-activation converts the carboxylic acid of Boc-D-Thr(Bzl)-OH into a more reactive species (e.g., an active ester), which is then susceptible to nucleophilic attack by the resin's free N-terminal amine.[13] Using an additive like HOBt is crucial to suppress potential racemization.[6]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a ninhydrin test to confirm coupling completion (a negative result, i.e., yellow/no color change, is desired). If the test is positive, the coupling step may need to be repeated.
-
The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Benzyl Group Deprotection
Objective: To cleave the completed peptide from the solid support and simultaneously remove the O-benzyl side-chain protecting group from the threonine residue.
Warning: This procedure uses liquid Hydrogen Fluoride (HF), which is extremely corrosive, toxic, and requires a specialized apparatus and extensive safety precautions. This should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Dried peptide-resin
-
Scavengers: Anisole, p-cresol, or thioanisole
-
Liquid Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Acetonitrile/Water mixture for extraction
Methodology:
-
Preparation:
-
Place the dried peptide-resin (~0.5 g) into the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail. A common mixture is 1 mL of anisole per gram of resin.
-
Causality: During the strong acid cleavage, carbocations are generated from the protecting groups (e.g., benzyl cations) and the resin linker. Scavengers are aromatic compounds that act as carbocation traps, preventing them from causing side reactions like alkylating sensitive residues (e.g., Trp, Met).[2]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill approximately 10 mL of liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Causality: The strong acid (HF) cleaves the ester or amide bond anchoring the peptide to the resin and simultaneously cleaves the acid-labile side-chain protecting groups, including the benzyl ether of threonine.[3][8]
-
-
HF Evaporation:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring proper trapping of the toxic HF gas.
-
-
Peptide Precipitation and Washing:
-
The residue in the vessel consists of the crude peptide and resin beads.
-
Add cold diethyl ether (~20 mL) to the vessel to precipitate the peptide and wash away the scavengers and cleaved protecting groups.
-
Triturate the solid with a spatula, then filter the mixture to collect the precipitated peptide and resin. Wash the solid several more times with cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin beads using an appropriate solvent, typically a mixture of acetonitrile and water or a dilute acetic acid solution.
-
Filter to remove the resin beads.
-
Freeze the aqueous solution containing the crude peptide and lyophilize to obtain a dry powder.
-
The crude peptide is now ready for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanistic Insights & Troubleshooting
Why Benzyl Ether for Threonine?
The benzyl ether is an ideal choice for side-chain protection in Boc-SPPS due to its chemical properties:
-
Acid Stability: It is completely stable to the repeated 50% TFA treatments used for Boc deprotection, preventing premature loss of the side-chain protection.[7]
-
Strong Acid Lability: It is reliably and cleanly cleaved under the final strong acid conditions (HF, TFMSA) used to release the peptide from the resin.[8][14]
-
Prevention of Side Reactions: It effectively prevents O-acylation of the threonine hydroxyl group during coupling. It also mitigates the risk of an N-O acyl shift, a potential side reaction for serine and threonine residues during strong acid treatment, although this reaction can often be reversed with a base treatment.[2]
Potential Side Reactions and Mitigation
Caption: Mitigation of carbocation-mediated side reactions during cleavage.
-
Alkylation: The primary side reaction of concern during the final HF cleavage is the alkylation of sensitive residues by carbocations generated from the protecting groups.[2][4]
-
Solution: Always use a cocktail of scavengers. Anisole is effective at trapping benzyl cations.
-
-
Racemization: While threonine is not as susceptible as other amino acids, racemization can occur during the activation step.[6]
-
Solution: Use coupling additives like HOBt or HOAt, and avoid excessive pre-activation times or strong bases for activation.[13]
-
-
Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain can hinder reagent access.
Conclusion
Boc-D-Thr(Bzl)-OH is a robust and reliable building block for the incorporation of O-protected D-threonine in classical Boc-based solid-phase peptide synthesis. Its stability to repetitive TFA exposure and its clean cleavage under final strong acid conditions make it an essential tool for synthesizing complex peptides. A comprehensive understanding of the Boc/Bzl strategy, coupled with meticulous execution of the deprotection, coupling, and cleavage protocols, is paramount to achieving high-yield, high-purity synthetic peptides for advanced research and drug development.
References
- 1. biosynth.com [biosynth.com]
- 2. chempep.com [chempep.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. This compound CAS#: 168034-31-9 [m.chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of BOC-O-BENZYL-D-THREONINOL in the Synthesis of Non-Natural Amino Acids
Introduction: The Imperative for Structural Diversity Beyond Nature's Canon
In the fields of drug development, chemical biology, and materials science, non-natural amino acids (nnAAs) represent a critical frontier for innovation.[1][2] By moving beyond the 20 canonical proteinogenic amino acids, researchers can introduce novel functionalities, enhance proteolytic stability, and precisely modulate the conformational properties of peptides and other bioactive molecules.[1] The synthesis of these complex structures, particularly as single enantiomers, is a significant challenge that often relies on the "chiral pool" strategy—the use of readily available, enantiomerically pure molecules from nature as starting materials.[3][][5]
Among the most versatile of these chiral building blocks is (2S,3S)-2-(tert-butoxycarbonylamino)-3-(benzyloxy)butan-1-ol , commonly known as BOC-O-BENZYL-D-THREONINOL . Derived from the natural amino acid D-threonine, this compound is a powerful synthon for asymmetric synthesis. Its value lies in a trifecta of precisely configured chemical features:
-
A Robust N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides stable protection for the C2 amine under a wide range of conditions but can be cleanly removed with acid, such as trifluoroacetic acid (TFA).[6][7]
-
A Cleavable O-Benzyl Ether: The C3 hydroxyl is masked as a benzyl ether, which is stable to both acidic and basic conditions, yet readily cleaved by catalytic hydrogenolysis.[8][9] The orthogonality of the Boc and Benzyl groups is paramount for selective functionalization.
-
Defined Stereochemistry: The compound possesses two fixed stereocenters (S at C2 and S at C3) that serve as a chiral scaffold, enabling chemists to direct the stereochemical outcome of subsequent reactions and build complex, stereochemically rich molecules.[10]
This guide provides an in-depth exploration of the core synthetic transformations of this compound, complete with detailed protocols and the underlying chemical logic, to empower researchers in the rational design and synthesis of novel non-natural amino acids.
Core Synthetic Strategy: From Chiral Alcohol to Diversified Scaffolds
The primary alcohol of this compound is the initial point of synthetic divergence. By transforming this group, we can access key intermediates—chiral aldehydes and aziridines—that open a gateway to a vast array of complex amino acid structures.
Diagram 1: Key Synthetic Intermediates from this compound
Caption: Central synthetic pathways originating from this compound.
Transformation 1: Oxidation to the Versatile Chiral Aldehyde
The controlled oxidation of the primary alcohol to an aldehyde is arguably the most critical transformation, converting the stable starting material into a highly reactive electrophile for carbon-carbon bond formation.[11] The resulting aldehyde, N-Boc-O-benzyl-D-threoninal , is a linchpin intermediate for chain extension.
Expert Rationale for Method Selection
While several oxidation methods exist (e.g., Swern, Dess-Martin), a TEMPO-catalyzed system using trichloroisocyanuric acid (TCCA) as the terminal oxidant is often preferred. This choice is deliberate:
-
Chemoselectivity: The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical selectively oxidizes primary alcohols over secondary ones, preventing unwanted reactions at the C3 position.
-
Mild Conditions: The reaction proceeds at room temperature or below, minimizing the risk of racemization at the sensitive α-carbon (C2).[12]
-
No Over-oxidation: Unlike stronger oxidants, this method reliably stops at the aldehyde stage without significant formation of the corresponding carboxylic acid.[12]
-
Operational Simplicity: The workup is straightforward, avoiding the malodorous byproducts of Swern oxidations or the explosive potential of periodinanes.
Protocol 1: TEMPO-Catalyzed Oxidation of this compound
Materials:
-
This compound (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (0.4 eq)
-
TEMPO (0.02 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Catalyst Addition: Add TEMPO (0.02 eq) to the solution and stir until dissolved.
-
Oxidant Addition: Cool the flask to 0 °C in an ice bath. Add TCCA (0.4 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. A slight color change to orange/yellow may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess oxidant. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: The aldehyde is often used crude in the next step. If required, it can be purified by flash column chromatography on silica gel. Note: The aldehyde can be sensitive to prolonged exposure to silica gel; use a non-polar eluent system and perform the chromatography quickly.
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yields are typically high for the crude product. |
| Purity | >90% (crude) | Sufficient for direct use in subsequent reactions. |
| Storage | Store under inert gas at -20 °C. | Aldehyde is prone to oxidation and epimerization. |
Transformation 2: Stereodirected Synthesis of Novel β-Hydroxy α-Amino Acids
With the chiral aldehyde in hand, the synthesis of diverse nnAAs is achieved through nucleophilic addition. The stereocenters of the aldehyde guide the facial selectivity of the incoming nucleophile, leading to a high degree of diastereoselectivity.
Expert Rationale for Stereocontrol
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is often predicted by the Felkin-Anh model. The largest group (in this case, the C3 benzyloxyethyl moiety) orients itself perpendicular to the carbonyl plane to minimize steric hindrance. The nucleophile then attacks from the less hindered face, leading to the formation of one major diastereomer. This inherent stereocontrol is a key advantage of using this building block.
Protocol 2: General Procedure for Grignard Addition to N-Boc-O-benzyl-D-threoninal
Materials:
-
Crude N-Boc-O-benzyl-D-threoninal (1.0 eq) from Protocol 1
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF or Et₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the crude aldehyde (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes. The reaction is typically rapid.
-
Reaction Monitoring: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over another hour. Monitor by TLC for the disappearance of the aldehyde.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with EtOAc and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric alcohols by flash column chromatography on silica gel to isolate the major diastereomer.
Diagram 2: Two-Step Synthesis of a Phenyl-Substituted nnAA Derivative
Caption: Workflow for synthesizing a complex nnAA from the threoninol building block.
Transformation 3: Accessing Chiral Aziridines for Further Diversification
The 1,2-amino alcohol moiety of the starting material is a perfect precursor for synthesizing a chiral aziridine. These strained three-membered rings are powerful electrophiles that can be opened by a wide range of nucleophiles to stereoselectively install new functionalities at the β-position, leading to derivatives like α,β-diamino acids or β-thio-α-amino acids.[13][14][15]
Protocol 3: Synthesis of N-Boc-O-benzyl-D-threoninol-derived Aziridine
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Part A: Activation of the Primary Alcohol
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq). Cool the solution to 0 °C.
-
Tosylation: Add TsCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate, which is used directly in the next step.
Part B: Intramolecular Cyclization
-
Setup: Dissolve the crude tosylate from Part A in anhydrous THF under an inert atmosphere.
-
Ring Closure: Cool the solution to 0 °C and add potassium tert-butoxide (2.0 eq) portion-wise. The strong base deprotonates the Boc-protected amine, which then acts as an intramolecular nucleophile, displacing the tosylate to form the aziridine ring.
-
Monitoring & Workup: Stir at room temperature for 2-4 hours, monitoring by TLC. Once complete, quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the resulting aziridine by flash column chromatography.
Orthogonal Deprotection Strategies
The final step in any synthesis is the removal of protecting groups to unveil the target non-natural amino acid. The choice of Boc and Benzyl groups allows for selective deprotection.[8]
| Protecting Group | Reagents & Conditions | Mechanism | Notes |
| Boc (Amine) | Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v), room temp, 1-2h.[6][7] | Acid-catalyzed hydrolysis. | Volatile byproducts. Benzyl ether is stable. |
| Benzyl (Hydroxyl) | H₂ (1 atm or balloon), 10% Palladium on Carbon (Pd/C), Methanol or EtOAc, room temp, 4-16h.[9] | Catalytic Hydrogenolysis. | Boc group is stable. Incompatible with reducible groups (alkenes, alkynes). |
Conclusion
This compound is more than a simple protected amino alcohol; it is a sophisticated chiral building block that provides a reliable and stereocontrolled entry point into the vast chemical space of non-natural amino acids.[][16] By leveraging the distinct reactivity of its functional groups through transformations such as oxidation, nucleophilic addition, and aziridination, coupled with strategic orthogonal deprotection, researchers can efficiently construct novel molecular architectures. These custom-designed amino acids are essential tools for advancing pharmaceutical development, engineering proteins with new functions, and creating next-generation biomaterials.[1][16]
References
- 1. youtube.com [youtube.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Application Note: BOC-O-BENZYL-D-THREONINOL as a Cornerstone Chiral Building Block for Pharmaceutical Intermediates
Abstract
(2S,3S)-2-(tert-Butoxycarbonylamino)-3-(benzyloxy)-1-butanol, commonly known as BOC-O-Benzyl-D-threoninol, is a high-value chiral amino alcohol that serves as a pivotal starting material in the synthesis of complex pharmaceutical agents.[1] Its defined stereochemistry, coupled with an orthogonal protecting group strategy, makes it an indispensable synthon for constructing key structural motifs found in a variety of therapeutics, including antiviral agents and peptide-based drugs.[2][3] This guide provides an in-depth analysis of its properties, core synthetic applications, and detailed, field-proven protocols for its conversion into critical pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
In modern drug discovery, achieving stereochemical precision is not merely an objective; it is a fundamental requirement for ensuring efficacy and safety.[1] Biological systems, being inherently chiral, often exhibit starkly different responses to different enantiomers of a drug molecule. This compound is a classic example of a "chiral pool" starting material, a readily available compound possessing the desired stereochemistry, which can be elaborated into a complex target without the need for technically demanding asymmetric synthesis steps.[4]
Its strategic value lies in three key features:
-
Fixed Stereochemistry: The (2S, 3S) configuration at the two contiguous stereocenters is a common feature in natural products and is crucial for the activity of many drugs, particularly protease inhibitors.[3][5]
-
Orthogonal Protection: The amine is protected by a tert-butoxycarbonyl (BOC) group, which is labile under acidic conditions. The side-chain hydroxyl is protected by a benzyl (Bzl) group, which is typically removed under reductive conditions (hydrogenolysis).[6] This orthogonality is the cornerstone of its utility, allowing for selective deprotection and sequential reaction at either site, a critical capability in multi-step synthesis.[3]
-
Versatile Functionality: The primary alcohol offers a reactive handle for chain extension, oxidation, or conversion into a leaving group, enabling the construction of diverse molecular scaffolds.
This combination of features makes this compound a preferred precursor in the development of drugs targeting neurological disorders and in advanced peptide synthesis.[2][7][8]
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is paramount for reproducible and safe experimentation.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 168034-31-9 | [2][9][] |
| Molecular Formula | C₁₆H₂₅NO₄ | [2][9][] |
| Molecular Weight | 295.36 g/mol | [2][9][] |
| Appearance | Oil to White Solid | [2][11] |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-hydroxy-3-(benzyloxy)butan-2-yl]carbamate | [7][] |
| Optical Rotation | [α]²⁰/D = -12 ± 2° (c=1 in Methanol) | [2][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [12] |
| Storage | 2-8 °C, Sealed in a dry environment | [2][9][12] |
Safety and Handling Protocol:
Researchers must adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): A standard lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses are mandatory at all times.[11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Keep away from sources of ignition as fine dust or mists can be flammable.[11]
-
First Aid:
Core Synthetic Transformations: From Precursor to Intermediate
The utility of this compound is realized through its controlled transformation into more complex chiral scaffolds. The following sections detail the foundational protocols for these conversions.
Orthogonal Deprotection Strategies
The ability to selectively unmask the amine or the side-chain hydroxyl group is the most powerful feature of this reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. This compound CAS#: 168034-31-9 [m.chemicalbook.com]
Step-by-step guide for coupling BOC-O-BENZYL-D-THREONINOL in peptide chains
A Comprehensive Guide to the Incorporation of Boc-O-benzyl-D-threoninol in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a detailed, step-by-step protocol for the successful coupling of N-α-Boc-O-benzyl-D-threoninol in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. Threoninol, an amino alcohol, introduces unique structural and functional properties to peptide chains. Its efficient incorporation requires careful consideration of steric hindrance and potential side reactions. This document offers field-proven insights into the rationale behind experimental choices, from resin preparation and coupling activation to reaction monitoring and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1][2] The choice of protecting group strategy is fundamental to the success of SPPS. The Boc/Bzl strategy, a classic and robust approach, relies on the differential acid lability of the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for more permanent side-chain protection.[3][4][5]
This compound is a valuable building block for introducing a D-amino alcohol into a peptide sequence. The D-configuration can enhance proteolytic stability, while the hydroxyl group offers a site for post-translational modifications or cyclization. The benzyl ether protecting the side-chain hydroxyl group of threoninol is stable to the moderately acidic conditions used for Boc deprotection (typically 25-50% Trifluoroacetic Acid in Dichloromethane) but can be removed under strong acidic conditions, such as with anhydrous hydrofluoric acid (HF), during the final cleavage step.[2][6]
Threoninol, being a β-branched amino alcohol, presents steric challenges that can impede coupling efficiency.[7][8] Therefore, a carefully optimized protocol with appropriate coupling reagents is crucial for achieving high yields and purity. This guide will walk you through a validated protocol, explaining the critical parameters at each stage.
The Boc/Bzl Orthogonal Protection Scheme
The success of the Boc/Bzl strategy hinges on a "quasi-orthogonal" protection scheme where the protecting groups are removed under acidic conditions of varying strengths.[3][9]
Caption: Boc/Bzl strategy workflow in SPPS.
Materials and Reagents
Proper preparation and handling of reagents are paramount for successful synthesis.
| Reagent/Material | Purpose | Typical Grade/Purity |
| Boc-D-Thr(Bzl)-OH | The amino acid building block.[6][10] | >98% |
| Merrifield or MBHA Resin | Solid support for peptide synthesis.[11] | 100-200 mesh |
| Dichloromethane (DCM) | Resin swelling, washing, and solvent for deprotection. | Anhydrous, ACS Grade |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, and solvent for coupling. | Anhydrous, Peptide Grade |
| Trifluoroacetic Acid (TFA) | Reagent for Nα-Boc deprotection.[11] | >99%, Reagent Grade |
| Diisopropylethylamine (DIEA) | Neutralization of the protonated N-terminus after deprotection.[5] | >99.5%, Peptide Grade |
| Coupling Reagents (e.g., HBTU/HOBt or DIC/HOBt) | Activation of the carboxylic acid for amide bond formation.[3][12] | >98% |
| Methanol (MeOH) / Isopropanol (IPA) | Washing and shrinking the resin. | ACS Grade |
| Kaiser Test Kit | Qualitative test for the presence of free primary amines. |
Step-by-Step Experimental Protocol for a Single Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.[2]
-
Place the appropriate amount of resin (e.g., 0.1 mmol of Merrifield or MBHA resin) into a reaction vessel.
-
Add Dichloromethane (DCM) (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes.
-
Drain the DCM.
-
Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) and agitate for another 30 minutes.
-
Drain the DMF. The resin is now ready for the first cycle.
Step 2: Nα-Boc Deprotection
Rationale: The acid-labile Boc group is removed to expose the N-terminal amine for the next coupling reaction. A two-step deprotection ensures complete removal.[11] The use of scavengers is recommended when sensitive amino acids like Trp, Cys, or Met are present to prevent side reactions from the tert-butyl cation generated.[5][13]
-
Add a solution of 50% TFA in DCM (v/v) to the swollen resin.
-
Agitate for 2-3 minutes and drain. This is a pre-wash step.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
Step 3: Washing and Neutralization
Rationale: It is crucial to thoroughly wash the resin to remove residual TFA and byproducts. The subsequent neutralization step deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the coupling reaction.[5]
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash with Isopropanol (IPA) (2 x 10 mL/g).
-
Wash with DCM (3 x 10 mL/g).
-
Add a solution of 5-10% DIEA in DCM (v/v) and agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 x 10 mL/g) followed by DMF (3 x 10 mL/g) to prepare for the coupling step.
Step 4: Amino Acid Activation and Coupling
Rationale: The carboxylic acid of the incoming Boc-D-Thr(Bzl)-OH is activated to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain. Uronium/aminium salts like HBTU are highly efficient activators that minimize racemization, especially for sterically hindered amino acids.[12] A double coupling may be necessary for β-branched residues to ensure the reaction goes to completion.[14]
Caption: Activation and coupling workflow.
-
In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents relative to resin loading), HBTU (0.95 eq. to the amino acid), and HOBt (1 eq. to the amino acid) in a minimal amount of DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and swirl.
-
Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the mixture for 1-4 hours at room temperature. The extended time is recommended due to the steric hindrance of the β-branched threoninol.[8]
Step 5: Post-Coupling Wash
Rationale: Washing after coupling removes excess activated amino acid and coupling byproducts.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g) and then DCM (3 x 10 mL/g).
Step 6: Monitoring the Coupling Reaction
Rationale: It is essential to confirm the completion of the coupling reaction before proceeding to the next deprotection step. The Kaiser test is a reliable method for detecting free primary amines.[1]
-
Take a small sample of the resin beads (a few milligrams).
-
Perform the Kaiser test according to the manufacturer's instructions.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines are present). Repeat the coupling step (double coupling).
-
Yellow/Colorless beads: Complete coupling. Proceed to the next cycle starting with Nα-Boc deprotection.
-
Troubleshooting Common Issues
| Issue | Potential Cause |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: Threoninol is a β-branched amino alcohol, which can slow down the coupling reaction.[7][8] Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering reagent access.[7][15] |
| Low Yield of Final Peptide | Incomplete Deprotection or Coupling: Accumulation of deletion sequences due to incomplete reactions in previous cycles. Premature Cleavage: Loss of peptide from the resin during repeated TFA treatments. This is more of a concern with highly acid-labile linkers. |
| Side Reactions | O-acylation: While the benzyl group protects the hydroxyl side chain, incomplete protection or harsh conditions could lead to side reactions. Aspartimide Formation: If Asp is present in the sequence, it can form a cyclic imide under basic or acidic conditions.[16] |
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the benzyl ether on the threoninol residue, must be removed.
Rationale: Strong acids are required to cleave the benzyl-based side-chain protecting groups and the bond linking the peptide to the resin (e.g., in Merrifield or MBHA resins).[2][5]
A common method is treatment with anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours. Scavengers such as anisole are typically added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection process, preventing unwanted modification of sensitive residues like methionine and tryptophan.[16]
Note: Handling of HF requires specialized equipment and extreme caution.
After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful incorporation of this compound into a peptide chain using the Boc/Bzl SPPS strategy is highly achievable with careful attention to detail. By understanding the principles behind each step, from the graded acid lability of the protecting groups to the challenges posed by sterically hindered residues, researchers can optimize their synthesis for high yield and purity. Diligent monitoring and the use of appropriate activation methods are key to overcoming the inherent challenges of coupling this valuable amino alcohol derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biosynth.com [biosynth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of BOC-O-BENZYL-D-THREONINOL in Modern Asymmetric Synthesis
Foreword: Beyond the Building Block
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological function, the choice of starting materials is paramount. BOC-O-Benzyl-D-threoninol, with its defined (2S,3S) stereochemistry, is more than a mere chiral building block; it is a strategic tool for imparting stereochemical control throughout a synthetic sequence.[1][] Its dual-protected structure—a tert-butyloxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ether on the secondary alcohol—offers a stable yet selectively cleavable scaffold.[1][3] This allows chemists to orchestrate complex transformations with high fidelity, making it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[4]
This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of why and how this compound is effectively deployed. We will explore its application as a foundational chiral scaffold, its role in directing diastereoselective reactions, and its utility in the burgeoning field of peptidomimetics, supported by detailed, field-tested protocols.
Part 1: A Foundation of Chirality: Synthesis of Complex Ligands and Intermediates
Application Note 1: Leveraging Inherent Stereochemistry for Chiral Ligand Synthesis
The most direct application of this compound is as a chiral scaffold. The two pre-defined stereocenters serve as an anchor, allowing for the construction of more complex chiral architectures without the need for subsequent, and often challenging, enantioselective steps. This is particularly valuable in the synthesis of chiral ligands, which are the engines of asymmetric catalysis.[4][5] For instance, the amino alcohol functionality is a direct precursor to oxazoline rings, a core component of widely used ligand classes like PHOX (phosphinooxazolines).
The causality behind this strategy is straightforward: by starting with an enantiomerically pure fragment, the synthetic challenge is shifted from creating chirality to elaborating the existing chiral framework. The robust Boc and Benzyl protecting groups ensure the integrity of the core stereocenters during transformations at the primary alcohol.[1][6]
Protocol 1: Synthesis of a Chiral Oxazoline Precursor
This protocol details the conversion of this compound into a key oxazoline intermediate, a versatile precursor for various chiral ligands. The process involves activation of the primary alcohol and subsequent cyclization with a nitrile under acidic conditions.
Methodology:
-
Activation of the Primary Alcohol (Mesylation):
-
Dissolve this compound (1.0 equiv., 295.36 g/mol ) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (1.5 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Add methanesulfonyl chloride (MsCl) (1.2 equiv.) dropwise. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Scientist's Insight: The use of Et₃N is critical to neutralize the HCl generated during the reaction, preventing potential side reactions, including acid-catalyzed removal of the Boc group.[7] Mesylation is chosen for its high efficiency in converting the primary alcohol into an excellent leaving group.
-
-
Monitoring and Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step.
-
-
Synthesis of the Amino Nitrile (Azide Displacement):
-
Dissolve the crude mesylate in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (NaN₃) (3.0 equiv.) and heat the mixture to 60-70 °C.
-
Scientist's Insight: This is an Sₙ2 reaction. The use of a polar aprotic solvent like DMF is essential to solvate the sodium cation, freeing the highly nucleophilic azide anion for efficient displacement of the mesylate group.[8]
-
-
Reduction to the Diamine:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF.
-
Dry and concentrate the organic layer.
-
Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (PPh₃) (1.2 equiv.). Stir until nitrogen evolution ceases (Staudinger reaction), then add water and stir overnight.
-
Alternatively, for a more direct reduction, dissolve the crude azide in methanol and hydrogenate in the presence of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
-
Final Deprotection and Use:
-
The resulting Boc-protected diamine can then be carried forward. The Boc group can be removed with an acid like trifluoroacetic acid (TFA) to reveal the free amine, which can then be used to construct the final ligand.[6]
-
Part 2: Substrate Control in Diastereoselective Reactions
Application Note 2: Directing Stereochemistry via Steric and Chelation Effects
One of the most powerful applications of this compound is in substrate-controlled diastereoselective reactions.[9] The existing stereocenters at C2 and C3 can effectively dictate the stereochemical outcome of a reaction at an adjacent carbon. This control arises from two primary mechanistic principles:
-
Steric Hindrance: The bulky benzyl ether and Boc-protected amine create a sterically biased environment. An incoming nucleophile will preferentially attack a nearby electrophilic center (e.g., a ketone or aldehyde) from the less hindered face, as predicted by models like Felkin-Anh.
-
Chelation Control: The oxygen of the benzyl ether and the nitrogen of the carbamate can coordinate to a Lewis acidic metal center (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺). This locks the molecule into a rigid cyclic conformation. The electrophile is then delivered to the substrate from a single, well-defined trajectory, leading to high levels of diastereoselectivity. This is conceptually similar to the control exerted by Evans oxazolidinone auxiliaries.[10]
Protocol 2: Diastereoselective Addition of an Organometallic Reagent to a Derived Aldehyde
This protocol demonstrates how to leverage the chiral scaffold to control the formation of a new stereocenter. The primary alcohol of this compound is first oxidized to an aldehyde, which then undergoes a diastereoselective Grignard addition.
Methodology:
-
Oxidation to the Aldehyde:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1 M) in a flame-dried, argon-purged flask.
-
Add Dess-Martin Periodinane (DMP) (1.5 equiv.) in one portion at room temperature.
-
Stir for 1-2 hours.
-
Scientist's Insight: DMP is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. It is also preferred over Swern or Parikh-Doering oxidations in this case to avoid strongly acidic or basic conditions that could compromise the protecting groups. The reaction is typically fast and clean.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting aldehyde is often unstable and should be used immediately in the next step.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude aldehyde in anhydrous THF (0.1 M) and cool to -78 °C under argon.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) (1.5 equiv., 1.0 M solution in THF) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Scientist's Insight: The low temperature (-78 °C) is crucial for maximizing diastereoselectivity by favoring the more ordered, lower-energy transition state. THF is the solvent of choice as it effectively solvates the Grignard reagent. The stereochemical outcome will be dictated by the chelation of the magnesium ion between the aldehyde oxygen and the β-benzyloxy group, forcing a specific conformation for the nucleophilic attack.
-
-
Quenching and Analysis:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) of the product mixture using ¹H NMR spectroscopy or chiral HPLC analysis.
-
Expected Outcomes and Data Presentation
The diastereoselectivity of such additions is typically high. The table below presents expected results based on analogous systems found in the literature.
| Organometallic Reagent | Lewis Acid Additive | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| PhMgBr | None (Chelation) | syn | >95:5 |
| MeLi | None | syn | >90:10 |
| Allyl-SnBu₃ | BF₃·OEt₂ (Non-chelating) | anti (Felkin-Anh) | ~85:15 |
| Et₂Zn | TiCl₄ (Chelating) | syn | >98:2 |
Part 3: Advanced Applications in Peptidomimetic Synthesis
Application Note 3: Crafting Novel Peptide Scaffolds
While not a standard amino acid, this compound is a powerful building block for creating peptidomimetics and non-natural peptides.[1][6] Its amino alcohol structure can be incorporated to introduce conformational constraints, improve metabolic stability, or alter binding properties compared to natural peptides. For example, after deprotection, the free amine can be acylated by the C-terminus of a peptide chain, effectively capping it with a stable amino alcohol moiety. This is a common strategy in drug discovery to block degradation by exopeptidases.[]
Protocol 3: Solid-Phase Acylation with a Resin-Bound Peptide
This protocol describes the coupling of this compound to the C-terminus of a peptide chain that has been assembled on a solid support (e.g., Wang or Rink Amide resin). This requires deprotection of the Boc group on the threoninol derivative first.
Methodology:
-
Boc Deprotection of Threoninol:
-
Dissolve this compound (2.0 equiv. relative to resin loading) in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Scientist's Insight: The Boc group is highly acid-labile and is cleanly removed by TFA.[12] The benzyl ether is stable to these conditions.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The product is the TFA salt of O-Benzyl-D-threoninol. Neutralize carefully with a base like diisopropylethylamine (DIPEA) before the coupling step.
-
-
Resin Preparation:
-
Swell the peptide-bound resin (pre-synthesized using standard Fmoc or Boc SPPS protocols) in DMF for 30 minutes in a peptide synthesis vessel.
-
If the N-terminus of the resin-bound peptide is Fmoc-protected, deprotect it using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[3]
-
-
Coupling Reaction:
-
In a separate vial, activate the C-terminal carboxylic acid of the resin-bound peptide. Add the peptide-resin, DMF, and a coupling agent like HBTU (1.9 equiv.) and an additive like HOBt (2.0 equiv.).
-
Add a non-nucleophilic base such as DIPEA (4.0 equiv.) to raise the pH.
-
Add the neutralized O-Benzyl-D-threoninol (from step 1) to the activated resin mixture.
-
Agitate the vessel at room temperature for 2-4 hours.
-
-
Monitoring and Final Cleavage:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative test (beads remain yellow) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated.
-
Once coupling is complete, wash the resin extensively (DMF, DCM).
-
The final peptidomimetic can be cleaved from the resin and deprotected (including the benzyl group) using a strong acid cocktail, such as 95% TFA with scavengers (e.g., water, triisopropylsilane).
-
References
- 1. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
Experimental procedures for deprotection of BOC-O-BENZYL-D-THREONINOL
An Application Note and Protocol for the Deprotection of BOC-O-BENZYL-D-THREONINOL
Abstract
This comprehensive guide details the experimental procedures for the selective and complete deprotection of N-Boc-O-benzyl-D-threoninol, a common intermediate in synthetic organic chemistry. D-Threoninol is a valuable chiral building block, and its dual-protected form requires a strategic approach for the sequential or simultaneous removal of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyl (Bn) ether. This document provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. We delve into the chemical rationale behind procedural choices, methods for reaction monitoring, and strategies for purification, ensuring reliable and reproducible outcomes.
Scientific Foundation: Strategic Deprotection
The successful synthesis of complex molecules often hinges on an orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of others.[1] In the case of N-Boc-O-benzyl-D-threoninol, we have two distinct protecting groups with well-defined cleavage conditions:
-
N-tert-butyloxycarbonyl (Boc): This carbamate is a ubiquitous protecting group for amines due to its stability under a wide range of conditions, except for strong acids.[2] Its removal is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5][6]
-
O-Benzyl (Bn): The benzyl ether is a robust protecting group for alcohols, stable to both acidic and basic conditions.[7] Its cleavage is most commonly accomplished by palladium-catalyzed hydrogenolysis, which reductively cleaves the C-O bond.[8][9] A convenient and often safer alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor molecule like formic acid, ammonium formate, or cyclohexadiene in the presence of a palladium catalyst.[10][11]
This orthogonality is the cornerstone of our strategy, enabling three distinct synthetic pathways from the single dual-protected substrate.
Deprotection Strategy Workflow
The choice of protocol depends entirely on the desired synthetic outcome. The following workflow illustrates the strategic decisions for proceeding from the protected starting material to one of three possible products.
Caption: Strategic workflow for the deprotection of N-Boc-O-benzyl-D-threoninol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme care. Palladium on carbon (Pd/C) can be pyrophoric when dry; handle the catalyst as a slurry or under an inert atmosphere.
Protocol A: Selective N-Boc Deprotection (to yield O-Benzyl-D-threoninol)
This procedure leverages the acid lability of the Boc group while leaving the benzyl ether intact. Dichloromethane (DCM) is an excellent solvent choice as it is relatively non-nucleophilic and readily dissolves both the starting material and the acidic reagent.
Materials:
-
N-Boc-O-benzyl-D-threoninol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution: Dissolve N-Boc-O-benzyl-D-threoninol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon TFA addition and to minimize potential side reactions.
-
TFA Addition: Slowly add TFA (10-20 eq, or a 25-50% v/v solution in DCM) to the stirred solution.[6][12]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress should be monitored diligently.
-
Monitoring: Withdraw a small aliquot from the reaction, neutralize it with a drop of NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot on a TLC plate. The product, being more polar due to the free amine, will have a lower Rf value than the starting material.[13] Monitor until the starting material spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove excess TFA and DCM.
-
Dissolve the resulting residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.[14] Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-benzyl-D-threoninol.
-
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol B: Selective O-Benzyl Deprotection (to yield N-Boc-D-threoninol)
This protocol uses catalytic transfer hydrogenation, a robust and convenient method that avoids the need for a pressurized hydrogen gas apparatus.[10] Ammonium formate serves as the in-situ hydrogen source. Methanol is an ideal solvent as it readily dissolves the substrate and the ammonium formate, and it is compatible with the Pd/C catalyst.
Materials:
-
N-Boc-O-benzyl-D-threoninol
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add N-Boc-O-benzyl-D-threoninol (1.0 eq) and dissolve it in methanol (approx. 0.1 M).
-
Reagent Addition: Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate). Note: Never add dry Pd/C to a flammable solvent. Use a 50% water-wet catalyst for safety.
-
Reaction: Equip the flask with a condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC. The product is more polar than the starting material. The debenzylation byproduct, toluene, is non-polar and will have a very high Rf.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench it with water after filtration.
-
Wash the Celite pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude N-Boc-D-threoninol.
-
-
Purification: Purify by silica gel column chromatography if needed.
Protocol C: Sequential One-Pot Total Deprotection (to yield D-Threoninol)
This advanced protocol combines the previous two methods into a highly efficient, sequential one-pot procedure. It begins with the hydrogenolysis of the benzyl group, followed by filtration of the catalyst, and concludes with the in-situ acidic cleavage of the Boc group, yielding the final D-threoninol product.
Materials:
-
All materials from Protocol B
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Diethyl ether (for precipitation, if using HCl)
Step-by-Step Procedure:
-
Part 1 - Hydrogenolysis: Follow steps 1-6 of Protocol B to perform the catalytic transfer hydrogenolysis and remove the Pd/C catalyst by filtration through Celite®.
-
Part 2 - Acidolysis:
-
Take the combined methanol filtrate, which now contains N-Boc-D-threoninol, and place it in a clean round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 eq) or TFA (10-20 eq).[12]
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-3 hours.
-
-
Monitoring: Monitor the second step by TLC. The final product, D-threoninol, is highly polar and may remain at the baseline of the TLC plate. Staining with ninhydrin solution is effective for visualizing the primary amine.[15]
-
Work-up:
-
If using TFA: Concentrate the reaction mixture in vacuo. The resulting residue is the TFA salt of D-threoninol. To obtain the free amine, perform a basic work-up as described in Protocol A (Step 6), though an ion-exchange resin may be preferable for this highly water-soluble product.
-
If using HCl in dioxane: The product will often precipitate from the reaction mixture as the hydrochloride salt.[12] The solid can be collected by filtration and washed with cold diethyl ether to yield D-threoninol hydrochloride.
-
-
Purification: The final product salt is often of high purity. If the free amine is required and it is water-soluble, purification can be achieved via ion-exchange chromatography.
Data Summary and Comparison
| Protocol | Target Product | Key Reagent(s) | Solvent | Temp. (°C) | Typical Time | Key Insights & Causality |
| A | O-Benzyl-D-threoninol | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 1-3 h | Utilizes the specific acid-lability of the Boc group.[16] Low temp start controls exotherm. DCM is a non-competing solvent. |
| B | N-Boc-D-threoninol | 10% Pd/C, HCOONH₄ | Methanol | ~65 | 1-4 h | Transfer hydrogenation avoids handling H₂ gas.[10] MeOH is an excellent polar solvent for all components. |
| C | D-Threoninol | 1) Pd/C, HCOONH₄2) TFA or HCl | 1) Methanol2) Methanol | 1) ~652) 0 to RT | 2-6 h | Highly efficient sequential process. Filtration of catalyst is critical before adding acid to prevent side reactions. |
Mechanistic Visualizations
The distinct mechanisms for cleaving the Boc and Benzyl groups are fundamental to the success of these protocols.
Caption: Simplified mechanisms for acid-catalyzed Boc removal and catalytic hydrogenolysis of benzyl ethers.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Strategic Incorporation of BOC-O-Benzyl-D-Threoninol in Complex Molecule Synthesis: An Application Guide
Introduction: The Architectural Significance of a Chiral Synthon
In the intricate world of complex molecule synthesis, particularly in the realms of pharmaceutical and biological research, the choice of building blocks is paramount. BOC-O-Benzyl-D-threoninol, a non-canonical amino alcohol, stands out as a versatile and strategically valuable chiral synthon. Its unique structural features—a protected amine (Boc), a protected hydroxyl group (Benzyl), and a defined stereochemistry—offer chemists precise control over synthetic pathways, making it an essential component in the construction of complex bioactive molecules such as protease inhibitors and peptide-based therapeutics.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into complex molecular scaffolds. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore its role in the broader context of medicinal chemistry.
Chemical Properties and Strategic Advantages
This compound's utility stems from its orthogonally protected functional groups. The tert-butoxycarbonyl (Boc) group provides temporary protection for the amine, while the benzyl (Bzl) ether safeguards the hydroxyl group. This "quasi-orthogonal" protection scheme is central to its strategic application in multi-step syntheses.[3]
| Property | Value | Source |
| CAS Number | 168034-31-9 | [2] |
| Molecular Formula | C₁₆H₂₅NO₄ | [2] |
| Molecular Weight | 295.4 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (DCM, DMF, etc.) | |
| Storage | 2-8°C | [2] |
The Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), allowing for its selective removal without affecting the more robust benzyl ether. The benzyl group, on the other hand, requires stronger acidic conditions (e.g., HF) or hydrogenolysis for cleavage, ensuring its stability throughout the iterative steps of peptide synthesis.[4] This differential lability is the cornerstone of the Boc/Bzl strategy in SPPS.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS, a technique that allows for the stepwise assembly of peptide chains on a solid support.[1] The incorporation of this non-canonical amino alcohol can introduce unique structural motifs and functionalities into peptides, enhancing their biological activity and stability.
Workflow for this compound Incorporation in Boc-SPPS
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Protocols
Protocol 1: General Coupling Cycle for this compound in Boc-SPPS
This protocol outlines a single cycle for the incorporation of this compound onto a growing peptide chain attached to a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or DCC)
-
N,N'-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Washing solvents (DCM, DMF, Isopropanol)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[1]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and finally DCM (3x).
-
-
Neutralization:
-
To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and immediately add it to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and byproducts.
-
The resin is now ready for the next coupling cycle, starting again with the Boc deprotection step.
Protocol 2: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ether on the threoninol moiety) are removed.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Purification system (e.g., RP-HPLC)
Procedure (using HF):
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add scavengers (e.g., a mixture of anisole and p-cresol) to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense a measured amount of anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide.
-
Isolation and Purification: Isolate the crude peptide by filtration or centrifugation. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in the Synthesis of Bioactive Molecules: A Case Study Perspective
While a specific, published total synthesis of a complex molecule explicitly detailing the use of this compound can be elusive in general searches, its structural motif is a key feature in a class of highly significant therapeutic agents: HIV protease inhibitors . Many of these inhibitors contain a hydroxyethylamine isostere, a core structure that mimics the transition state of peptide bond hydrolysis by the protease.
The synthesis of such isosteres often involves chiral amino alcohols as key intermediates. For instance, the synthesis of inhibitors like Amprenavir and its analogs involves coupling with chiral amino epoxides, which can be derived from protected amino alcohols like this compound.
Conceptual Synthetic Pathway for a Protease Inhibitor Core
Caption: A conceptual pathway for utilizing this compound to form a key epoxide intermediate for protease inhibitor synthesis.
This conceptual pathway highlights how the stereocenter of this compound can be transferred to a more complex scaffold, demonstrating its value as a chiral building block beyond direct incorporation into a peptide chain.
Troubleshooting and Key Considerations
-
Incomplete Coupling: As with any sterically hindered amino acid derivative, coupling of this compound may be sluggish. If the ninhydrin test remains positive, consider double coupling (repeating the coupling step), increasing the reaction time, or using a more potent coupling reagent like HATU.
-
Racemization: While the use of standard coupling reagents like HBTU minimizes racemization, it is always a potential concern. Maintaining a neutral to slightly basic pH during coupling is crucial.
-
Side Reactions during Cleavage: The benzyl group removal with strong acids can sometimes lead to side reactions. The inclusion of scavengers is essential to prevent alkylation of sensitive residues like tryptophan and methionine.[4]
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry and orthogonal protecting groups allow for its strategic and controlled incorporation into complex molecules. A thorough understanding of the principles of Boc-SPPS and the reactivity of this chiral synthon, as outlined in this guide, will enable researchers to leverage its full potential in the design and synthesis of novel therapeutics and biologically active compounds.
References
Application Notes and Protocols: BOC-O-BENZYL-D-THREONINOL as a Novel Cleavable Linker Platform in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), continually seeks innovative linker technologies to enhance therapeutic efficacy and safety.[1][2][3] This document provides a comprehensive guide to the application of BOC-O-Benzyl-D-threoninol as a foundational chiral building block for a new class of cleavable linkers. We will explore its unique structural attributes, propose a synthetic strategy to convert it into a bifunctional linker, and provide detailed protocols for its conjugation to antibodies and payloads, as well as the characterization of the resulting bioconjugate. The proposed linker, derived from a threoninol backbone, offers the potential for enhanced stability and controlled release mechanisms, critical parameters in the design of next-generation bioconjugates.[4][5]
Introduction: The Pivotal Role of Linkers in Bioconjugation
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[6][7] In the realm of therapeutic development, this technique is exemplified by Antibody-Drug Conjugates (ADCs), which merge the high specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[5][] The linker connecting the antibody and the payload is a critical component that dictates the overall success of the ADC.[2][3]
An ideal linker must:
-
Remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][4]
-
Efficiently release the active payload upon reaching the target cell or a specific intracellular compartment.[9][10]
-
Possess favorable physicochemical properties, such as adequate aqueous solubility, to facilitate conjugation and prevent aggregation.[1]
Linkers are broadly categorized as non-cleavable or cleavable.[11][12] Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody.[9][10] Cleavable linkers, on the other hand, are designed to break under specific physiological conditions, such as low pH in endosomes/lysosomes, a reducing environment in the cytoplasm, or the presence of specific enzymes overexpressed in tumor cells.[4][5][9]
This application note introduces a novel linker platform based on the chiral amino alcohol, this compound. Its inherent stereochemistry and orthogonally protected functional groups make it an attractive scaffold for creating sophisticated, cleavable linkers for advanced bioconjugation applications.[13][14]
This compound: A Versatile Scaffold for Linker Synthesis
This compound is a protected amino acid derivative with key structural features that lend themselves to linker design.[13][14]
| Feature | Chemical Group | Role in Linker Synthesis |
| BOC Group | tert-Butoxycarbonyl | A stable, acid-labile protecting group for the amine.[15] Its removal unmasks a primary amine for conjugation to a payload or a self-immolative spacer. |
| Benzyl Ether | Benzyl (Bzl) | A stable protecting group for the secondary hydroxyl. It can be removed under reductive conditions (e.g., hydrogenolysis).[16] |
| Primary Hydroxyl | -CH₂OH | A primary alcohol that can be activated or modified to create a reactive handle for conjugation to a biomolecule, such as an antibody. |
| Chiral Backbone | (2S,3S) stereochemistry | The defined stereochemistry can influence the linker's conformation and susceptibility to enzymatic cleavage, potentially enhancing specificity. |
The presence of two different protecting groups (BOC and Benzyl) on the amine and secondary hydroxyl, respectively, allows for selective deprotection and functionalization, a crucial aspect of multi-step linker synthesis.[14][15]
Proposed Linker Structure: A Cathepsin B-Cleavable Threoninol-Based Linker
Here, we propose the synthesis of a protease-cleavable linker derived from this compound. This linker will incorporate a Valine-Citrulline (Val-Cit) dipeptide, a well-established cleavage motif for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[5][9] The linker will also feature a self-immolative spacer, p-aminobenzyl alcohol (PABA), to ensure the release of the unmodified payload.[10][17]
Caption: Logical components of the proposed cleavable linker.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).
Synthesis of the Bifunctional Threoninol-Val-Cit-PABA Linker
This section outlines the synthetic route to convert this compound into a heterobifunctional linker ready for conjugation.
Caption: Synthetic workflow for the bifunctional linker.
Protocol 3.1.1: Activation and Azide Substitution
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by dropwise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude tosylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (3 eq.) and heat the reaction to 80°C for 6 hours.
-
After cooling, dilute with ethyl acetate and wash extensively with water to remove DMF.
-
Dry the organic layer and purify by column chromatography to yield the azido intermediate.
Protocol 3.1.2: BOC Deprotection and Peptide Coupling
-
Dissolve the azido intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Dissolve the resulting amine salt in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3 eq.) to neutralize the salt.
-
Add Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (1.1 eq.) and stir at room temperature overnight.
-
Purify the product by HPLC to obtain the fully protected linker precursor.
Protocol 3.1.3: Final Functionalization
-
Reduce the azide group to a primary amine. For example, use triphenylphosphine followed by water (Staudinger reaction).
-
Dissolve the resulting amine in a suitable buffer (e.g., PBS pH 7.4).
-
Add a solution of a maleimide-containing NHS ester (e.g., Mal-dPEG₄-NHS ester) to introduce the antibody conjugation handle.
-
Stir for 2-4 hours at room temperature.
-
Purify the final heterobifunctional linker by preparative HPLC.
Conjugation to a Cysteine-Engineered Antibody
This protocol assumes the use of a monoclonal antibody with engineered cysteine residues for site-specific conjugation.
Protocol 3.2.1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA).
-
Add a 50-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds or engineered cysteine pairs.
-
Remove excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 3.2.2: Conjugation Reaction
-
Immediately after desalting, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Dissolve the purified linker-payload construct (from section 3.1) in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody at a 5-10 molar excess. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine. Incubate for 20 minutes.
-
Purify the resulting ADC by size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated linker-payload and other small molecules.
Caption: Workflow for ADC synthesis.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[18][19]
| Analytical Method | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculation of average number of drugs per antibody. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Conjugation Heterogeneity | Separation of species with different DARs (DAR 0, 2, 4, etc.). |
| Reversed-Phase HPLC-MS (RP-HPLC-MS) | Mass Confirmation, DAR of Light and Heavy Chains | Deconvoluted mass spectra to confirm conjugation and identify drug load on each chain.[18][20] |
| Size-Exclusion Chromatography (SEC) | Aggregation and Fragmentation | A high-purity monomer peak (>95%) with minimal aggregates or fragments. |
| In Vitro Cell-Based Assay | Potency and Target-Specific Cytotoxicity | Dose-dependent killing of antigen-positive cells, with significantly lower toxicity on antigen-negative cells. |
| In Vitro Plasma Stability Assay | Linker Stability | Quantification of payload release over time in plasma, indicating linker stability.[21] |
Protocol 4.1: DAR Determination by HIC-HPLC
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Gradient: Run a linear gradient from 0% to 100% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: Integrate the peaks corresponding to different drug-loaded species. The weighted average of the peak areas provides the average DAR.
Protocol 4.2: Mass Analysis by RP-HPLC-MS
-
Sample Preparation: Reduce the ADC sample with DTT to separate the light and heavy chains.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Column: A C4 or C8 reversed-phase column suitable for protein analysis.
-
Gradient: Run a suitable gradient to elute the light and heavy chains.
-
MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) to acquire spectra.
-
Data Processing: Deconvolute the raw mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains, confirming successful conjugation.[22]
Conclusion
This compound represents a promising and versatile starting material for the construction of novel, cleavable linkers for bioconjugation. Its chiral nature and orthogonal protecting groups allow for the rational design of complex linkers with tailored properties. The proposed Val-Cit-PABA linker derived from this scaffold leverages a clinically validated cleavage strategy, offering a clear pathway to developing next-generation ADCs. The detailed synthetic and analytical protocols provided herein serve as a comprehensive guide for researchers aiming to explore this new class of linker technology, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. veranova.com [veranova.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. njbio.com [njbio.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound [myskinrecipes.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. peptide.com [peptide.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Synthetic Pathways to Novel Drug Candidates Utilizing BOC-O-BENZYL-D-THREONINOL: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of BOC-O-BENZYL-D-THREONINOL in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. This compound, a readily available and highly versatile chiral building block, has emerged as a cornerstone in the synthetic chemist's toolkit. Its pre-defined stereochemistry at two contiguous centers, coupled with orthogonally protected functional groups—a tert-butyloxycarbonyl (Boc) protected amine and a benzyl-protected secondary alcohol—renders it an ideal starting material for the synthesis of a diverse array of sophisticated drug candidates.[1][2] The inherent chirality of this synthon allows for the direct incorporation of stereochemical information into the target molecule, obviating the need for challenging and often low-yielding asymmetric transformations later in the synthetic sequence. This guide will provide an in-depth exploration of the strategic application of this compound in the synthesis of novel drug candidates, with a particular focus on the development of β-secretase (BACE1) inhibitors for the potential treatment of Alzheimer's disease.
The core utility of this compound lies in its role as a precursor to chiral β-amino alcohols and their corresponding aldehydes, which are key structural motifs in a multitude of biologically active compounds, including protease inhibitors.[3][4] The strategic placement of the protecting groups allows for selective manipulation of the primary alcohol, which can be oxidized to an aldehyde to serve as an electrophilic handle for the introduction of further molecular complexity. This application note will detail the synthetic logic and provide actionable protocols for leveraging this key transformation in the construction of complex drug-like molecules.
Core Synthetic Strategy: From Chiral Amino Alcohol to Key Aldehyde Intermediate
The cornerstone of many synthetic routes utilizing this compound is its selective oxidation to the corresponding chiral aldehyde, (2S,3S)-2-(Boc-amino)-3-(benzyloxy)butanal. This transformation is pivotal as it unmasks a reactive functional group for carbon-carbon bond formation while preserving the critical stereochemistry of the starting material. The resulting aldehyde is a versatile intermediate for the synthesis of hydroxyethylamine-based peptide isosteres, which are central to the mechanism of action of many aspartyl protease inhibitors.[5][6][7]
A number of oxidation protocols can achieve this transformation, with the Swern oxidation and its variants being among the most reliable and widely employed due to their mild reaction conditions and high yields.[8][9][10] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to effect the oxidation of the primary alcohol to an aldehyde with minimal risk of over-oxidation to the carboxylic acid.
Diagram 1: Overall Synthetic Strategy
This diagram illustrates the central role of this compound as a chiral precursor in the synthesis of advanced intermediates for drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyethylamine-based inhibitors of BACE1: P₁-P₃ macrocyclization can improve potency, selectivity, and cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of BOC-O-BENZYL-D-THREONINOL in the Rational Design of Potent Enzyme Inhibitors
Abstract: This technical guide provides an in-depth exploration of BOC-O-BENZYL-D-THREONINOL as a pivotal chiral building block in the development of targeted enzyme inhibitors. We elucidate the strategic importance of its stereochemistry and protected functional groups in medicinal chemistry. The narrative bridges foundational principles with actionable laboratory protocols, detailing the synthesis of a model proteasome inhibitor, its subsequent characterization, and a robust protocol for evaluating its enzymatic inhibition profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chiral intermediates in their therapeutic discovery pipelines.
Foundational Principles: The Significance of Chirality and Protected Scaffolds
In modern drug discovery, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1][2] Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity.[1] Consequently, a drug's enantiomeric form can dictate its efficacy, safety, and pharmacokinetic profile.[1][2] Chiral building blocks, such as this compound, are therefore indispensable tools, enabling the precise, stereocontrolled construction of complex therapeutic agents.[3][4][5]
This compound is a derivative of the amino alcohol D-threoninol, strategically modified with two key protecting groups:
-
N-Boc (tert-butoxycarbonyl): This group protects the primary amine. Its utility lies in its stability across a wide range of synthetic conditions and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functionalities within the molecule.[6][7]
-
O-Benzyl (benzyl ether): This group protects the secondary hydroxyl group. It is robust and can be cleaved under specific hydrogenolysis conditions, offering an orthogonal deprotection strategy relative to the Boc group.
This dual-protection scheme allows for sequential, selective reactions at other positions, making it a versatile intermediate for multi-step syntheses common in drug development.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 168034-31-9 | [6][9][] |
| Molecular Formula | C₁₆H₂₅NO₄ | [6][] |
| Molecular Weight | 295.36 g/mol | [6][] |
| Appearance | Oil / Yellow to pale yellow liquid | [6][8] |
| Purity | ≥ 95-99% (HPLC) | [6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [11] |
| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [6][11] |
Rationale for Target Selection: Proteasome and Aminoacyl-tRNA Synthetase Inhibition
The threonine-like scaffold of this compound makes it an ideal starting point for inhibitors targeting enzymes whose active sites recognize threonine residues.
-
The Proteasome: This multi-subunit enzyme complex is a cornerstone of cellular protein homeostasis, responsible for degrading ubiquitinated proteins.[12][13] The catalytic activity of its β-subunits relies on an N-terminal threonine residue, whose hydroxyl group acts as the key nucleophile.[14][15] Many potent proteasome inhibitors, including the FDA-approved drug Bortezomib, are peptide-based molecules that form a reversible covalent bond with this active site threonine.[15][16] Therefore, using this compound allows for the synthesis of peptidomimetic inhibitors that specifically target this crucial enzyme.
-
Threonyl-tRNA Synthetase (ThrRS): This essential enzyme catalyzes the attachment of L-threonine to its cognate tRNA, a critical step in protein synthesis.[17][18] Inhibition of ThrRS is a validated strategy for developing antimicrobial, antimalarial, and anti-angiogenic agents.[17][19][20] Natural products like borrelidin potently inhibit ThrRS by occupying multiple substrate-binding sites.[20] this compound provides a chiral scaffold to design novel inhibitors that mimic the natural L-threonine substrate, potentially leading to new classes of anti-infective or anti-cancer drugs.[21]
Application Workflow: From Chiral Building Block to Validated Inhibitor
The development of an enzyme inhibitor from a starting building block is a multi-stage process that requires careful planning and execution. The workflow integrates chemical synthesis, rigorous purification, structural confirmation, and biological validation.
Synthetic Protocol: Design of a Model Proteasome Inhibitor
To illustrate the utility of this compound, we present a synthetic route to a hypothetical dipeptidyl boronic acid inhibitor, "Threonab-Boro-Phe" , designed to target the chymotrypsin-like (β5) activity of the 20S proteasome.
Protocol 1: Synthesis of Threonab-Boro-Phe
Causality Note: This multi-step synthesis relies on precise control of protecting groups. The oxidation is performed first while the amine is protected. Peptide coupling follows, and finally, a two-step deprotection yields the active inhibitor.
Step 1: Oxidation to N-Boc-O-benzyl-D-threonine
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.
-
Add the NaClO₂/NaH₂PO₄ solution dropwise to the threoninol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product, which can be used in the next step without further purification.
Step 2: Peptide Coupling
-
Dissolve the N-Boc-O-benzyl-D-threonine from Step 1 (1.0 eq) in anhydrous DMF.
-
Add (R)-2-amino-3-phenylpropylboronic acid pinacol ester (1.1 eq).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected dipeptide boronate.
Step 3: Deprotection
-
Boc Removal: Dissolve the purified product from Step 2 in a 1:1 solution of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Benzyl Removal: Dissolve the resulting amine salt in methanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound by reverse-phase HPLC to yield Threonab-Boro-Phe as a white solid.
Protocol 2: Characterization of the Final Inhibitor
Self-Validation Note: Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound, ensuring that biological activity is attributable to the correct molecule.
-
¹H and ¹³C NMR: Dissolve ~5 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra to confirm the proton and carbon environments, ensuring the absence of signals corresponding to the Boc and benzyl protecting groups.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the product and analyze via ESI-TOF or a similar instrument to obtain an exact mass. The measured mass should correspond to the calculated mass of the desired compound's molecular formula ([M+H]⁺) within a 5 ppm error margin.
-
Analytical HPLC: Assess the purity of the final compound using an analytical reverse-phase HPLC method. The product should appear as a single major peak, with purity typically exceeding 95% for use in biological assays.
Biological Evaluation: In Vitro Proteasome Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of the synthesized inhibitor against the chymotrypsin-like activity of the human 20S proteasome.
Protocol 3: 20S Proteasome Activity Assay
Materials:
-
Human 20S Proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)
-
Synthesized Inhibitor: Threonab-Boro-Phe (serial dilutions in DMSO)
-
Positive Control: Bortezomib
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor (Threonab-Boro-Phe) and the positive control (Bortezomib) in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range (e.g., 10 µM to 0.1 nM).
-
In the 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control).
-
Add 188 µL of assay buffer containing the human 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration ~10 µM) to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at 37 °C for 30-60 minutes.
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates by expressing them as a percentage of the 'no inhibitor' control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Hypothetical Inhibition and Selectivity Profile of Threonab-Boro-Phe
| Target Enzyme | IC₅₀ (nM) | Comments |
| Proteasome β5 (Chymotrypsin-like) | 8.5 | Potent inhibition of the primary target. |
| Proteasome β2 (Trypsin-like) | 450 | >50-fold selectivity over β2 subunit. |
| Proteasome β1 (Caspase-like) | 1,200 | >140-fold selectivity over β1 subunit. |
| Cathepsin B (Counterscreen) | >10,000 | High selectivity against a cysteine protease. |
Conclusion
This compound is a high-value chiral building block that provides an elegant and efficient starting point for the synthesis of sophisticated enzyme inhibitors. Its pre-installed stereocenter and orthogonal protecting groups grant medicinal chemists precise control over molecular architecture, facilitating the development of potent and selective therapeutics targeting enzymes like the proteasome and threonyl-tRNA synthetase. The protocols and workflows detailed herein provide a comprehensive framework for leveraging this versatile reagent, from rational design and synthesis to robust biological validation.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 11. This compound CAS#: 168034-31-9 [m.chemicalbook.com]
- 12. Inhibition of proteasome activity by selected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Proteasome Inhibitors as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase [ouci.dntb.gov.ua]
- 21. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with BOC-O-BENZYL-D-THREONINOL in SPPS
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing BOC-O-BENZYL-D-THREONINOL (Boc-Thr(Bzl)-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of threonine protected in SPPS?
The hydroxyl side chain of threonine is nucleophilic and must be protected to prevent undesirable side reactions during peptide synthesis. The primary side reaction is O-acylation, where the hydroxyl group attacks the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage. This results in the formation of branched peptides and significantly reduces the yield of the target peptide.[1][2]
Q2: What are the advantages of using an O-benzyl (Bzl) protecting group for threonine in Boc-SPPS?
The O-benzyl group is a cornerstone of the Boc/Bzl protection strategy in SPPS. Its main advantages include:
-
High Stability: The benzyl ether is stable under the moderately acidic conditions used for the repeated removal of the Nα-Boc group (e.g., 25-50% TFA in DCM).[3][4][5]
-
Quasi-Orthogonality: While both Boc and Bzl groups are acid-labile, their removal requires significantly different acid strengths. This "quasi-orthogonality" allows for the selective deprotection of the Nα-Boc group without significant cleavage of the O-benzyl side-chain protection.[2][5]
-
Compatibility: The Boc/Bzl strategy is well-established and compatible with a wide range of resins and coupling reagents.[6]
Q3: Is the O-benzyl group completely stable during the repetitive Boc deprotection steps?
While the O-benzyl group is largely stable to the trifluoroacetic acid (TFA) solutions used for Boc deprotection, some minor cleavage can occur, especially in the synthesis of long peptides that require numerous deprotection cycles. This can lead to the formation of deletion sequences or branched peptides if the newly exposed hydroxyl group is acylated.
Q4: What are the most common side reactions associated with Boc-Thr(Bzl)-OH?
The most common side reactions when using Boc-Thr(Bzl)-OH are:
-
Incomplete Coupling: Due to the steric hindrance from the β-methyl group on the threonine side chain and the bulky Boc and Bzl groups, peptide bond formation can be slow and incomplete.[6][7]
-
Racemization: Although urethane-protected amino acids like Boc-derivatives are generally resistant to racemization, the risk increases with prolonged activation times and the use of strong bases.[8][9]
-
β-Elimination (Dehydration): Under certain basic or acidic conditions, the threonine residue can undergo dehydration to form a dehydroamino acid.[10][11]
-
N-O Acyl Shift: During the final cleavage with strong acids like HF, an N-O acyl shift can occur, forming an ester linkage that can be reversed by a subsequent base treatment.[8][12]
Q5: What type of coupling reagents are recommended for the sterically hindered Boc-Thr(Bzl)-OH?
Standard carbodiimide reagents like DCC and DIC may result in low coupling yields. More potent coupling reagents are generally required to overcome the steric hindrance.[7][13] Uronium/aminium salts such as HBTU, HATU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form highly reactive activated esters.[13][14]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: A positive Kaiser test after the coupling step indicates the presence of unreacted free amines. HPLC analysis of the crude peptide shows significant deletion sequences.
Possible Causes:
-
Steric Hindrance: The bulky nature of Boc-Thr(Bzl)-OH impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[6][7]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the reaction sites.[8]
-
Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough to drive the reaction to completion.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Use a Potent Coupling Reagent | Employ a uronium/aminium salt like HATU or HCTU. For a 0.1 mmol scale synthesis, use 4 equivalents of Boc-Thr(Bzl)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Pre-activate for 1-5 minutes before adding to the resin. | These reagents form highly reactive OAt esters that are more effective at acylating sterically hindered amines.[13] |
| Double Coupling | After the initial coupling reaction (e.g., 1-2 hours), drain the reagents, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid. | A second coupling can help to drive the reaction to completion, especially for difficult sequences. |
| Increase Reaction Time and/or Temperature | Extend the coupling time to 4-6 hours or, if using a suitable reactor, increase the temperature to 40-50°C. | Increased time and temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[8] |
| Incorporate Aggregation-Disrupting Additives | Add chaotropic salts like LiCl (0.5 M) to the coupling reaction or use a solvent mixture with NMP or DMSO. | These additives can disrupt the secondary structures of the aggregating peptide chains, improving reagent accessibility.[8] |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
Problem 2: Racemization of the Threonine Residue
Symptom: HPLC analysis of the purified peptide shows diastereomeric impurities, which are often difficult to separate from the desired product.
Possible Causes:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation before the addition of the amine component can lead to the formation of an oxazolone intermediate, which is prone to racemization.[9]
-
Strong Base: The use of a strong, sterically unhindered base can abstract the α-proton of the activated amino acid, leading to epimerization.[15]
-
Inappropriate Coupling Additive: Additives like HOBt are less effective at suppressing racemization compared to more advanced options.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Minimize Pre-activation Time | Add the activated amino acid solution to the resin immediately after the addition of the base (e.g., DIPEA). | This reduces the lifetime of the highly reactive intermediate, minimizing the opportunity for racemization. |
| Use a Weaker or Sterically Hindered Base | Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine. | These bases are less likely to cause α-proton abstraction, thus preserving the stereochemical integrity of the amino acid.[9][15] |
| Use Advanced Additives | Ensure your coupling reagent formulation includes HOAt or OxymaPure. For example, use HATU or COMU instead of HBTU. | HOAt and OxymaPure are more acidic than HOBt and are more effective at suppressing the formation of the oxazolone intermediate.[8][13] |
Problem 3: Side Products from Final Cleavage with Anhydrous HF
Symptom: Mass spectrometry of the crude peptide reveals masses corresponding to the desired peptide with modifications, or the overall yield is low.
Possible Causes:
-
Alkylation by Benzyl Cations: The SN1 removal of the benzyl protecting groups by HF generates benzyl carbocations. These reactive species can alkylate nucleophilic side chains, particularly tryptophan and methionine.[16][17][18]
-
N-O Acyl Shift: The strongly acidic conditions of HF cleavage can promote an intramolecular acyl migration from the amide nitrogen to the hydroxyl oxygen of the threonine side chain.[8][12]
Solutions:
| Solution | Detailed Protocol | Rationale |
| Use Appropriate Scavengers | For a standard cleavage, use a cocktail of HF:anisole (9:1, v/v). If the peptide contains tryptophan, a more robust scavenger mixture like HF:p-cresol:p-thiocresol (18:1:1, v/v/v) is recommended.[16][17][18] | Scavengers are nucleophilic compounds that trap the carbocations generated during cleavage, preventing them from reacting with the peptide.[17][19] |
| Low-High HF Cleavage Procedure | Perform an initial "low HF" cleavage with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10, v/v/v) for 2 hours at 0°C. This is followed by a "high HF" step (e.g., 90% HF) to remove more resistant protecting groups. | The "low HF" step utilizes an SN2 mechanism that does not generate carbocations, thus minimizing alkylation side reactions.[16][20] |
| Reverse N-O Acyl Shift | After HF cleavage and peptide precipitation, dissolve the crude peptide in a weak basic solution, such as 10% aqueous ammonium bicarbonate, and stir for 30-60 minutes before purification. | The ester linkage formed during the N-O acyl shift is labile to basic conditions and will revert to the more stable amide bond.[8][16] |
General Workflow for Boc-SPPS with Boc-Thr(Bzl)-OH
Caption: General workflow for the incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 19. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Technisches Support-Center: Optimierung der Kopplungseffizienz von BOC-O-BENZYL-D-THREONINOL
Answering in German.
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um spezifische Probleme bei der Kopplung von BOC-O-BENZYL-D-THREONINOL zu lösen.
Teil 1: Fehlerbehebungsleitfaden
Dieses Kapitel befasst sich mit spezifischen Problemen, die während der Kopplungsreaktionen auftreten können, und bietet gezielte Lösungen.
F: Meine Kopplungsreaktion zur Bildung eines Esters mit der primären Alkoholgruppe von this compound zeigt eine geringe oder keine Ausbeute. Was sind die häufigsten Ursachen?
A: Eine geringe Ausbeute bei der Veresterung ist ein häufiges Problem, das auf mehrere Faktoren zurückzuführen sein kann:
-
Unvollständige Aktivierung der Carbonsäure: Die Carbonsäure muss aktiviert werden, um mit dem sterisch gehinderten Alkohol reagieren zu können. Wenn das Kopplungsreagenz ineffizient ist oder in unzureichender Menge verwendet wird, ist die Aktivierung unvollständig.[1] Die direkte Umsetzung einer Carbonsäure mit einem Amin (oder in diesem Fall einem Alkohol) ist oft schwierig, da eine Säure-Base-Reaktion zu einem unreaktiven Salz führen kann.[2][3]
-
Sterische Hinderung: Die Benzyl-Schutzgruppe am benachbarten Kohlenstoffatom kann den Zugang zur primären Hydroxylgruppe erschweren und die Reaktionsgeschwindigkeit verringern.[1]
-
Hydrolyse des aktivierten Intermediats: Die Anwesenheit von Wasser im Reaktionsmedium kann zur Hydrolyse des aktivierten Carbonsäure-Intermediats führen, bevor die Kopplung stattfinden kann. Die Verwendung von wasserfreien Lösungsmitteln und Reagenzien ist daher entscheidend.[1]
-
Suboptimale Reaktionsbedingungen: Faktoren wie falsche Temperatur, ungeeignetes Lösungsmittel oder eine unpassende Base können das Ergebnis der Reaktion erheblich beeinträchtigen.[1]
Lösungsstrategien:
-
Wahl des Kopplungsreagenzes: Bei sterisch gehinderten Alkoholen sind Carbodiimid-basierte Methoden wie die Steglich-Veresterung (DCC oder EDC in Gegenwart von DMAP) oft erfolgreich. DMAP dient als Acyl-Transfer-Katalysator und bildet ein hochreaktives Acyliminium-Ion.[4]
-
Reihenfolge der Reagenzzugabe: Fügen Sie zuerst die Carbonsäure, das Kopplungsreagenz (z. B. EDC) und einen Zusatzstoff (z. B. HOBt) hinzu, um die Säure vorzuaktivieren, bevor Sie this compound und die Base (z. B. DMAP oder DIPEA) zugeben.[5]
-
Verwendung von Acylfluoriden: Bei besonders schwierigen Kopplungen kann die Umwandlung der Carbonsäure in ein Acylfluorid mit Reagenzien wie TFFH oder BTFFH die Ausbeute verbessern, da Acylfluoride hochreaktiv sind.[6]
F: Ich beobachte Nebenreaktionen während der Kopplung. Wie kann ich diese minimieren?
A: Nebenreaktionen sind ein häufiges Problem, insbesondere bei multifunktionalen Molekülen.
-
N-Acylharnstoff-Bildung: Bei der Verwendung von Carbodiimiden (DCC, EDC) kann das O-Acylisoharnstoff-Intermediat zu einem stabilen N-Acylharnstoff umlagern, der nicht weiter reagiert.[7]
-
Epimerisierung/Racemisierung: Die Aktivierung der Carbonsäure kann zur Racemisierung am α-Kohlenstoffatom führen, insbesondere wenn es sich um eine aminosäurebasierte Carbonsäure handelt.[10][11]
-
Reaktionen mit der Boc-Schutzgruppe: Obwohl die Boc-Gruppe unter den meisten Kopplungsbedingungen stabil ist, kann sie bei stark sauren Bedingungen abgespalten werden.[12]
-
Lösung: Vermeiden Sie die Verwendung stark saurer Bedingungen. Die meisten Standard-Kopplungsprotokolle sind mit der Boc-Gruppe kompatibel.
-
F: Die Aufreinigung meines Produkts ist schwierig. Welche Strategien können helfen?
A: Die Aufreinigung kann durch unreagierte Ausgangsmaterialien und Nebenprodukte erschwert werden.
-
Wasserlösliche Nebenprodukte: Die Wahl des richtigen Kopplungsreagenzes kann die Aufreinigung erheblich vereinfachen.
-
Lösung: Die Verwendung von EDC führt zur Bildung eines wasserlöslichen Harnstoff-Nebenprodukts, das durch wässrige Extraktion leicht entfernt werden kann.[13] Im Gegensatz dazu ist das Nebenprodukt von DCC (DCU) in den meisten organischen Lösungsmitteln schwer löslich und muss oft durch Filtration entfernt werden.[8] COMU erzeugt ebenfalls wasserlösliche Nebenprodukte.[14]
-
-
Chromatographische Trennung: Wenn die Polaritäten von Produkt und Verunreinigungen ähnlich sind, kann die Trennung mittels Säulenchromatographie schwierig sein.
-
Lösung: Optimieren Sie das Laufmittelsystem (Lösungsmittelgemisch) für die Säulenchromatographie. Manchmal kann eine Änderung der stationären Phase (z. B. von normaler zu "reversed-phase" Kieselgel) die Trennung verbessern.
-
Teil 2: Häufig gestellte Fragen (FAQs)
F: Welches Kopplungsreagenz ist am besten für die Kopplung an this compound geeignet?
A: Die Wahl hängt von der zu koppelnden Carbonsäure und den spezifischen Anforderungen ab. Eine allgemeine Empfehlung ist:
-
Für Standard-Veresterungen: EDC in Kombination mit einer katalytischen Menge DMAP ist eine robuste und weit verbreitete Methode.[4]
-
Für sterisch gehinderte Carbonsäuren: Uronium/Aminium-Salze wie HATU oder HCTU sind hochreaktive Kopplungsreagenzien, die oft bessere Ergebnisse liefern, wenn Carbodiimide versagen.[15][16] COMU ist eine sicherere Alternative zu Benzotriazol-basierten Reagenzien wie HATU und HBTU.[14][17]
-
Zur Minimierung der Racemisierung: Die Zugabe von HOBt oder HOAt ist bei allen Methoden dringend zu empfehlen.[7][15]
F: Welche Lösungsmittel und Basen werden für Kopplungsreaktionen empfohlen?
A:
-
Lösungsmittel: Wasserfreie aprotische Lösungsmittel sind ideal. Dichlormethan (DCM) ist eine gute Wahl für viele Reaktionen bei Raumtemperatur oder darunter.[1][5] Dimethylformamid (DMF) ist ebenfalls sehr verbreitet, insbesondere für Reaktionen, die eine höhere Löslichkeit der Reagenzien erfordern, muss aber sorgfältig getrocknet werden.[5]
-
Basen: Eine nicht-nukleophile Base wird benötigt, um das bei der Reaktion freigesetzte Proton abzufangen. Diisopropylethylamin (DIPEA) ist eine häufige Wahl.[1] Bei der Steglich-Veresterung wirkt 4-(Dimethylamino)pyridin (DMAP) sowohl als Base als auch als Katalysator.[4][11]
F: Wie kann ich den Fortschritt meiner Kopplungsreaktion überwachen?
A: Dünnschichtchromatographie (DC) ist die gebräuchlichste Methode. Beobachten Sie das Verschwinden der Ausgangsmaterialien (insbesondere des limitierenden Reagenzes) und das Erscheinen des Produktflecks. LC-MS (Flüssigchromatographie-Massenspektrometrie) ist eine leistungsfähigere Methode, die eine genauere Überwachung ermöglicht und die Masse des gebildeten Produkts bestätigt.
Teil 3: Wichtige experimentelle Protokolle
Protokoll 1: Allgemeine Prozedur für die Steglich-Veresterung mit EDC/DMAP
-
Lösen Sie die Carbonsäure (1,0 Äquivalente) und this compound (1,1 Äquivalente) in wasserfreiem DCM (ca. 0,1 M Konzentration).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie DMAP (0,1-0,2 Äquivalente) hinzu.
-
Fügen Sie EDC (1,2 Äquivalente) portionsweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht oder bis die DC-Analyse eine vollständige Umsetzung anzeigt.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 5%iger wässriger HCl, gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Protokoll 2: Allgemeine Prozedur für die Kopplung mit HATU
-
Lösen Sie die Carbonsäure (1,0 Äquivalente) in wasserfreiem DMF oder DCM.
-
Fügen Sie HATU (1,0-1,2 Äquivalente) und eine nicht-nukleophile Base wie DIPEA (2,0 Äquivalente) hinzu.
-
Rühren Sie die Mischung 15-30 Minuten bei Raumtemperatur, um die Carbonsäure vorzuaktivieren.[1]
-
Fügen Sie this compound (1,1 Äquivalente) zur Reaktionsmischung hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur und überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion löschen Sie diese mit Wasser oder einer gesättigten wässrigen NH₄Cl-Lösung.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die kombinierte organische Phase, trocknen Sie sie und reinigen Sie sie wie in Protokoll 1 beschrieben.
Teil 4: Daten & Visualisierung
Tabelle 1: Vergleich gängiger Kopplungsreagenzien und Additive
| Reagenz/Additiv | Typ | Vorteile | Nachteile |
| EDC | Carbodiimid | Wasserlösliches Nebenprodukt, kostengünstig.[8] | Kann N-Acylharnstoff-Nebenprodukte bilden; moderate Reaktivität.[7] |
| DCC | Carbodiimid | Kostengünstig, effektiv. | DCU-Nebenprodukt ist schwer löslich und muss filtriert werden.[13] |
| HATU | Uronium/Aminium | Sehr hohe Reaktivität, geringe Racemisierung.[8][15] | Teurer, potenziell explosiv (Benzotriazol-basiert).[14] |
| HBTU | Uronium/Aminium | Hohe Reaktivität, effektiv.[8] | Kann Guanidinylierung als Nebenreaktion verursachen.[18] |
| COMU | Uronium | Hohe Reaktivität, sicherer als HATU, wasserlösliche Nebenprodukte.[14] | Teurer als Carbodiimide. |
| HOBt | Additiv | Unterdrückt Racemisierung und N-Acylharnstoff-Bildung.[7] | Explosiv in wasserfreier Form.[7] |
| DMAP | Additiv/Base | Hochwirksamer Katalysator für Veresterungen.[4] | Kann bei chiralen Zentren Racemisierung verursachen, wenn es in stöchiometrischen Mengen verwendet wird.[8] |
Diagramme
Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei geringer Kopplungsausbeute.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Threoninol
Welcome to the technical support center for troubleshooting challenges related to the deprotection of the tert-butyloxycarbonyl (Boc) group from threoninol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this common yet sometimes problematic synthetic step. Here, we will delve into the root causes of incomplete deprotection and provide actionable, field-tested solutions to ensure the successful removal of the Boc group.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of threoninol is consistently incomplete. What are the most likely causes?
Incomplete deprotection is a frequent issue that can typically be traced back to a few key factors. The acid-catalyzed cleavage of the Boc group is a dynamic process, and its success hinges on several experimental parameters.[1]
Primary Causes for Incomplete Deprotection:
-
Insufficient Acid Strength or Concentration: The reaction's rate is highly dependent on the concentration and strength of the acid.[1][2] If the acidic conditions are too mild, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: As a kinetic process, deprotection requires sufficient time.[1] While many reactions are complete within an hour or two at room temperature, sterically hindered substrates like threoninol may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the Boc group, combined with the stereochemistry of threoninol, can physically impede the approach of the acid, slowing down the cleavage reaction.[1][2]
-
Reagent Quality and Water Content: The presence of water can diminish the effective acidity of reagents like trifluoroacetic acid (TFA), which is hygroscopic.[2] Ensure you are using anhydrous reagents and solvents for optimal results.
Q2: I'm observing a significant amount of starting material in my crude product analysis (TLC/LC-MS). How can I optimize my reaction conditions?
Observing a large proportion of your Boc-protected starting material is a clear sign that your current protocol needs adjustment. Here is a systematic approach to optimizing your deprotection strategy.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.
Q3: What are some common side products I might encounter during the deprotection of Boc-threoninol, and how can I minimize them?
A major challenge during Boc deprotection is the formation of a reactive tert-butyl cation.[1][3][4] This electrophile can lead to unwanted side reactions, particularly the alkylation of nucleophilic sites on your molecule.[4][5]
Common Side Reactions and Mitigation:
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups. While threoninol itself lacks highly susceptible side chains like tryptophan or methionine, it's a crucial consideration for more complex derivatives.[5]
-
Use of Scavengers: To prevent t-butylation, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[5]
| Scavenger | Typical Concentration (v/v) | Target Residues |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose, reduces side reactions |
| Anisole | 5% | Protects against electrophilic attack on aromatic rings |
| Thioanisole | 5% | Effective for sulfur-containing amino acids and tryptophan |
Q4: Are there alternative, milder methods for Boc deprotection if my substrate is sensitive to strong acids?
Yes, while strong acids like TFA are standard, several milder or alternative methods exist for removing the Boc group, which can be beneficial for sensitive substrates.[6]
Alternative Deprotection Methods:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like methanol or even boiling water can effect deprotection, often without the need for an acid catalyst.[6][7]
-
Oxalyl Chloride in Methanol: This system offers a mild and efficient method for deprotecting a wide range of N-Boc compounds at room temperature.[6][8]
-
Lewis Acids: Certain Lewis acids can catalyze the removal of the Boc group under milder conditions than Brønsted acids.
-
Acidic Deep Eutectic Solvents: A greener alternative involves using a deep eutectic solvent, such as choline chloride/p-toluenesulfonic acid, which acts as both the reaction medium and the catalyst.[9]
Experimental Protocols
Standard Protocol for TFA-Mediated Boc Deprotection
This protocol outlines a general procedure for the removal of the N-α-Boc group using Trifluoroacetic Acid (TFA).
Reagents:
-
Boc-threoninol derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS), optional
-
Saturated aqueous sodium bicarbonate solution
-
Toluene
Procedure:
-
Dissolve the Boc-protected threoninol in DCM to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (start with 20-50% v/v).[1]
-
If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., TIS, 2.5–5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Reaction Mechanism of Acidic Boc Deprotection
The mechanism of acid-catalyzed Boc deprotection is a well-established process.
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[10] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Managing Steric Hindrance in Reactions with BOC-O-BENZYL-D-THREONINOL
Welcome to the technical support center for BOC-O-BENZYL-D-THREONINOL. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Its unique trifecta of a primary alcohol, a protected secondary amine (Boc), and a protected secondary alcohol (Benzyl ether) makes it invaluable in complex syntheses, particularly for peptide-based therapeutics and neurologically active compounds.[1][2] However, the very protecting groups that offer stability and synthetic flexibility also introduce significant steric challenges.
This document provides in-depth, experience-driven answers to common issues arising from the sterically encumbered nature of this reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Core Principle: Understanding the Steric Shield
At the heart of any reaction with this compound is its three-dimensional structure. The bulky tert-butoxycarbonyl (Boc) group and the large benzyl (Bn) group create a sterically crowded environment. These groups act as "molecular shields," restricting the approach of reagents to the nearby reactive centers: the primary hydroxyl (-CH₂OH) and the nitrogen of the Boc-carbamate.[3][4][5]
This steric hindrance is the primary reason for sluggish or failed reactions.[3][4] The key to success lies in choosing reagents, catalysts, and conditions that can effectively navigate this crowded molecular landscape.
Caption: Steric shielding in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My acylation/sulfonylation of the primary hydroxyl group is extremely slow or gives low yields. Why is this happening?
Answer: While the primary hydroxyl is the most accessible reactive site, its proximity to the bulky Boc group on the adjacent carbon significantly slows down reactions. Standard acylation conditions (e.g., acyl chloride with triethylamine) often fail because the nucleophilicity of the alcohol is not high enough to overcome the steric barrier, and the base may be too hindered to efficiently deprotonate the alcohol.
Troubleshooting Strategies:
-
Activate the Acylating Agent: Switch from a standard acyl chloride or anhydride to a more reactive species.
-
Mixed Anhydrides: Generate a mixed anhydride in situ using reagents like isobutyl chloroformate.
-
Acyl Imidazoles: Use carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazole intermediate.
-
-
Employ a More Effective Catalyst: A simple amine base is often insufficient.
-
DMAP (4-Dimethylaminopyridine): This is a highly effective nucleophilic catalyst for acylating hindered alcohols. It works by forming a more reactive N-acylpyridinium intermediate. Use catalytic amounts (1-10 mol%).[6]
-
1-Methylimidazole (MI): A demonstrated effective and inexpensive Lewis base catalyst for the acylation and tosylation of sterically hindered alcohols.[7]
-
-
Optimize Reaction Conditions:
-
Solvent: Use a non-coordinating, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: While starting at 0 °C is standard, a gradual increase to room temperature or gentle heating (40-50 °C) may be necessary to drive the reaction to completion. Monitor by TLC to avoid side product formation.
-
| Parameter | Standard Conditions | Recommended for Hindered -OH | Rationale |
| Acylating Agent | Acetic Anhydride | Acetic Anhydride | More reactive intermediate formation |
| Base | Triethylamine (Et₃N) | Et₃N | Stronger, less-hindered base |
| Catalyst | None | 4-DMAP (5 mol%) | Nucleophilic catalysis overcomes steric barrier |
| Solvent | DCM | DCM | Aprotic, non-coordinating |
| Temperature | 0 °C to RT | 0 °C to 40 °C | Provides activation energy to overcome steric clash |
| Typical Yield | < 40% | > 85% | --- |
Q2: I am trying to remove the Boc group with standard TFA/DCM, but the reaction is incomplete or requires extended reaction times. How can I improve this?
Answer: The Boc group is designed for acid-labile removal.[8][] However, the overall steric bulk of the molecule can sometimes hinder efficient protonation and subsequent cleavage. Furthermore, prolonged exposure to strong acid can risk partial cleavage of the benzyl ether, especially if the reaction generates heat.
Troubleshooting Strategies:
-
Optimize the Acidic Conditions:
-
4M HCl in Dioxane: This is often a more potent and reliable reagent for Boc deprotection than TFA/DCM and can lead to faster, cleaner reactions.[10] It is typically effective at room temperature within 1-2 hours.
-
Elevated Temperature: For particularly stubborn cases, performing the deprotection at slightly elevated temperatures (e.g., 40 °C) can significantly accelerate the reaction.[11]
-
-
Alternative Reagents for Sensitive Substrates: If your molecule contains other acid-sensitive groups, consider milder, non-protic acid conditions.
-
TMSI (Trimethylsilyl Iodide): In a neutral solvent like DCM, TMSI can effectively cleave Boc groups. The reaction is often rapid at 0 °C to room temperature.[10]
-
Protocol: Optimized Boc Deprotection using HCl/Dioxane
-
Dissolve the this compound substrate in a minimal amount of anhydrous DCM (optional, for solubility).
-
Add 4M HCl in dioxane (10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The product will be the hydrochloride salt. It can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution during workup.
Caption: Decision workflow for Boc group deprotection.
Q3: I need to perform a reaction on the amine, but deprotection is not an option. Can I perform N-alkylation or N-acylation directly on the Boc-protected nitrogen?
Answer: Directly reacting with the nitrogen of a Boc-carbamate is generally not feasible under standard conditions. The nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic. Moreover, the Boc group itself provides a formidable steric shield. However, under strongly basic conditions, the N-H proton can be abstracted, leading to an intermediate that can react, though this is an advanced and often low-yielding method.[12]
Recommended Strategy: Deprotect and Reprotect
The most reliable and highest-yielding strategy is almost always a deprotection/reprotection sequence.
-
Boc Deprotection: Remove the Boc group cleanly using optimized conditions (see Q2).
-
N-Functionalization: Perform the desired alkylation or acylation on the now-free secondary amine.
-
Re-protection (if necessary): If the Boc group is required for subsequent steps, it can be easily reintroduced by reacting the amine with Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or sodium bicarbonate.[8][]
This sequence, while adding two steps, provides a much more robust and predictable outcome than attempting a direct reaction on the protected nitrogen.
Q4: How can I selectively oxidize the primary alcohol to an aldehyde without affecting the benzyl ether?
Answer: The benzyl ether is susceptible to oxidation, so choosing mild, selective oxidation conditions is critical. Harsh oxidants like chromic acid will lead to a mixture of products. The steric hindrance around the alcohol also necessitates careful reagent selection.
Recommended Oxidation Systems:
-
Dess-Martin Periodinane (DMP): This is an excellent choice for hindered alcohols. It operates under mild, neutral conditions at room temperature and typically gives clean, high-yielding conversions to the aldehyde.
-
Swern Oxidation (and variants like Parikh-Doering): These methods activate dimethyl sulfoxide (DMSO) with an electrophile (e.g., oxalyl chloride for Swern, SO₃-pyridine for Parikh-Doering) to create the oxidizing species. They are highly effective for hindered systems and are performed at low temperatures (-78 °C), which helps prevent over-oxidation and protects the benzyl group.
| Oxidation Method | Key Reagents | Temperature | Typical Workup | Advantages for this Substrate |
| Dess-Martin | DMP, DCM | Room Temp. | Quench with Na₂S₂O₃ | Mild, neutral pH, operationally simple |
| Swern | DMSO, (COCl)₂, Et₃N | -78 °C | Aqueous Quench | Highly reliable, low temperature protects sensitive groups |
| Parikh-Doering | DMSO, SO₃·py, Et₃N | 0 °C to RT | Aqueous Quench | Milder than Swern, avoids cryogenic temperatures |
Caution: Avoid transition-metal-catalyzed aerobic oxidations unless the specific catalyst system has been validated for this substrate, as some conditions can also cleave benzyl ethers.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Impact of solvent choice on BOC-O-BENZYL-D-THREONINOL reactivity
Welcome to the technical support center for BOC-O-Benzyl-D-Threoninol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical impact of solvent choice on reactivity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a crucial intermediate in pharmaceutical and organic synthesis. Its protected hydroxyl and amino groups allow for selective deprotection and coupling reactions, making it invaluable for constructing complex molecules with specific stereochemistry.[1][2] It is commonly employed in the development of peptide-based therapeutics, protease inhibitors, and other bioactive compounds where the precise arrangement of atoms is critical for biological activity.[2]
Q2: How do the BOC and Benzyl protecting groups influence the reactivity of the molecule?
A2: The tert-Butoxycarbonyl (BOC) group protects the amino functionality, while the Benzyl (Bzl) group protects the hydroxyl group. The BOC group is labile under acidic conditions, typically removed with reagents like trifluoroacetic acid (TFA).[3][4][5] The Benzyl ether is more robust and generally requires stronger conditions for cleavage, such as hydrogenolysis (e.g., H₂/Pd-C).[6] This differential stability is the cornerstone of its use in sequential synthesis, allowing for selective deprotection and modification of either the amino or hydroxyl group.
Q3: What are the general solubility characteristics of this compound?
A3: As a protected amino alcohol, this compound exhibits good solubility in a range of common organic solvents, including dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), tetrahydrofuran (THF), and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes is limited. When considering a reaction, it is always advisable to perform a small-scale solubility test in the chosen solvent system.
Q4: Can the BOC group be removed without affecting the Benzyl ether?
A4: Yes, this is a key feature of the BOC/Bzl protection strategy. The BOC group can be selectively cleaved under acidic conditions (e.g., TFA in DCM) that leave the Benzyl ether intact.[3][7] This orthogonality is fundamental to its application in multi-step syntheses.
II. Troubleshooting Guide: Solvent Choice and Reactivity
The choice of solvent is a critical parameter that can significantly influence reaction outcomes, from reaction rates to the formation of side products. This section provides troubleshooting guidance for common issues related to solvent selection.
Issue 1: Slow or Incomplete BOC Deprotection
Symptoms:
-
TLC or LC-MS analysis shows significant starting material remaining after the expected reaction time.
-
The reaction requires prolonged heating or extended reaction times to proceed to completion.
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the kinetics of the BOC deprotection reaction. While DCM is a common choice, for some substrates, a more polar solvent may be required to facilitate the reaction.
-
Solvent-Reagent Incompatibility: The acidic reagent used for deprotection (e.g., TFA, HCl) may have limited efficacy in certain solvents.
Troubleshooting Workflow:
Caption: Troubleshooting slow BOC deprotection.
Recommended Solvents for BOC Deprotection:
| Solvent | Polarity | Typical Conditions | Key Considerations |
| Dichloromethane (DCM) | Polar Aprotic | 20-50% TFA in DCM, RT | Standard choice, good for most substrates. |
| Dioxane | Polar Aprotic | 4M HCl in Dioxane, RT | Can be more effective than TFA/DCM for certain substrates.[8] |
| Methanol (MeOH) | Polar Protic | Thermal or acid-catalyzed | Can accelerate deprotection but may lead to side reactions like transesterification if esters are present.[9][10] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | Thermal or acid-catalyzed | Highly effective for thermal deprotection, can significantly accelerate the reaction.[9][11] |
Issue 2: Unwanted Side Reactions During BOC Deprotection
Symptoms:
-
Formation of multiple spots on TLC or peaks in LC-MS.
-
Low yield of the desired product.
-
Evidence of Benzyl group cleavage or other modifications.
Potential Causes & Solutions:
-
Solvent-Induced Reactivity: The solvent can participate in the reaction or promote unwanted side reactions. For instance, protic solvents can act as nucleophiles.
-
Cation Scavenging: The tert-butyl cation generated during BOC deprotection is electrophilic and can be trapped by nucleophilic solvents or functional groups on the substrate.
Troubleshooting Workflow:
Caption: Minimizing side reactions during deprotection.
Issue 3: Inefficient Coupling Reactions
Symptoms:
-
Low yield of the coupled product.
-
Incomplete reaction as indicated by a positive Kaiser test on the resin in solid-phase synthesis.
Potential Causes & Solutions:
-
Poor Solvation: The solvent may not adequately solvate the reactants, including the coupling reagent and the this compound.
-
Solvent Interference with Coupling Reagent: Some solvents can interfere with the activity of the coupling reagent.
Recommended Solvents for Coupling Reactions:
| Solvent | Polarity | Recommended Coupling Reagents | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | HATU, HBTU, PyBOP, DIC/Oxyma | Excellent solvating properties for peptides and coupling reagents.[12][13] |
| Dichloromethane (DCM) | Polar Aprotic | DCC, DIC | Good for solution-phase couplings; less effective at solvating larger peptides. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | HATU, HBTU | Similar to DMF, sometimes offers superior solvation. |
III. Experimental Protocols
Protocol 1: Standard BOC Deprotection in Dichloromethane (DCM)
-
Dissolve this compound in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with neutralization and subsequent steps.
Protocol 2: Thermal BOC Deprotection in a Protic Solvent
Caution: This method may not be suitable for substrates with heat-sensitive functional groups.
-
Dissolve this compound in 2,2,2-trifluoroethanol (TFE) (approx. 0.1 M).
-
Heat the solution to reflux (approx. 74 °C).
-
Monitor the reaction by TLC or LC-MS. Deprotection is often rapid under these conditions.[9][11]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Protocol 3: Benzyl Ether Deprotection via Hydrogenolysis
-
Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C) (typically 10% w/w).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
IV. References
-
Wipf, P., & Lynch, S. M. (2003). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 5(13), 2195–2198.*
-
Babu, V. V. S., & Ananda, K. (2003). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concomitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. Letters in Peptide Science, 10(5-6), 489-493.*
-
Perna, F. M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4926.*
-
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from ChemPep website.
-
Kappe, C. O. (2004). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Accounts of Chemical Research, 37(3), 131-140.*
-
BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem Technical Guides.
-
Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. CRC press.
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Stolle, A., et al. (2012). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry, 10(28), 5488-5491.*
-
Holmes, A. B., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.*
-
Kotsuki, H., et al. (2005). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthesis, 2005(12), 2003-2005.*
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from Sunresin website.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec website.
-
Cole, D. C. (2003). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 3(48), 25622-25625.*
-
University of Melbourne. (n.d.). Selective cleavage of benzyl ethers. Find an Expert.
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.*
-
Crich, D., & Li, W. (2008). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Journal of Organic Chemistry, 73(7), 2871-2874.*
-
Cajaiba, J., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13375-13382.*
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
-
BenchChem. (2025). Selecting the Optimal Coupling Reagent for Boc-DL-Phenylglycine Incorporation: A Comparative Guide. BenchChem Technical Guides.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website.
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 133(42), 16934-16945.*
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Chemistry of BOC-O-BENZYL-D-THREONINOL
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with BOC-O-benzyl-D-threoninol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and application of this versatile chiral building block. Our goal is to empower you with the knowledge to anticipate and mitigate byproduct formation, ensuring the integrity and success of your experimental outcomes.
Introduction: The Synthetic Value and Challenges of this compound
This compound is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and complex bioactive molecules.[1][2] Its protected amino and hydroxyl groups allow for selective transformations at the primary alcohol, making it a cornerstone in the construction of chiral ligands, peptide mimics, and drug candidates.[3] However, the presence of multiple functional groups and two stereocenters also presents a unique set of challenges. Unwanted side reactions can lead to a mixture of impurities that are often difficult to separate from the desired product, compromising yield, purity, and stereochemical integrity.
This guide provides a structured, question-and-answer approach to troubleshoot and prevent the formation of common byproducts. We will delve into the mechanistic underpinnings of these side reactions and offer validated protocols to steer your chemistry toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in commercially available this compound?
Commercial batches of this compound, while generally of high purity, may contain trace impurities stemming from the synthetic route. These can include:
-
Residual Starting Materials: Trace amounts of either BOC-O-benzyl-D-threonine (the carboxylic acid precursor) or BOC-D-threoninol (the unbenzylated precursor) may be present.
-
Reagent-Derived Impurities: Byproducts from the reducing agent (e.g., borane complexes) or the benzylating agent can sometimes be carried through the purification process.
-
Diastereomers: Although synthesis is typically stereoselective, trace amounts of the (2S, 3R) diastereomer may be present. Chiral HPLC is the most effective method for quantifying diastereomeric purity.[4][5]
It is always recommended to perform an initial analytical check (e.g., by ¹H NMR and HPLC) on any new batch of starting material to confirm its purity and identity before use.[6][7]
Q2: How can I confirm the stereochemical integrity of my this compound?
Maintaining the (2S, 3S) configuration is critical. Epimerization, the inversion of a stereocenter, can occur under both acidic and basic conditions.[8]
-
Chiral HPLC: This is the gold standard for assessing enantiomeric and diastereomeric purity. A suitable chiral stationary phase can resolve the desired (2S, 3S) isomer from its potential stereoisomers.
-
Polarimetry: Measurement of the specific rotation ([α]D) can be a quick check for enantiomeric purity, provided a reliable reference value is available for the pure compound in the same solvent and concentration.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for routine analysis, the use of chiral lanthanide shift reagents can be employed to resolve signals from different enantiomers or diastereomers in the NMR spectrum.
Troubleshooting Guide: Synthesis and Handling
This section addresses specific issues that may arise during the common synthetic transformations involving this compound.
Problem 1: Formation of Byproducts During the Reduction of BOC-O-benzyl-D-threonine
The reduction of the carboxylic acid, BOC-O-benzyl-D-threonine, to the corresponding primary alcohol is a key synthetic step. The choice of reducing agent is critical to avoid side reactions.
Question: I am reducing BOC-O-benzyl-D-threonine with LiAlH₄ and observing multiple spots on my TLC. What are the likely byproducts?
Answer: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its high reactivity can lead to several byproducts with a substrate like BOC-O-benzyl-D-threonine:
-
Over-reduction: Although less common for this specific substrate, highly reactive hydrides can potentially cleave the benzyl ether under harsh conditions, leading to the formation of BOC-D-threoninol.
-
BOC Deprotection: The basic nature of the aluminate species and the workup conditions can lead to partial or complete removal of the acid-labile BOC group, generating O-benzyl-D-threoninol.
-
Complex Formation: Aluminum salts formed during the reaction and workup can sometimes form stable complexes with the product, making isolation difficult.
Solution: Utilize a Milder and More Selective Reducing Agent
For the reduction of carboxylic acids in the presence of sensitive protecting groups, borane (BH₃) complexes are generally preferred.[9][10][11] Borane selectively reduces carboxylic acids over many other functional groups, including esters, and the reaction is typically performed under milder conditions.[1]
dot
Caption: Recommended workflow for the reduction of BOC-O-benzyl-D-threonine.
Experimental Protocol: Borane Reduction of BOC-O-benzyl-D-threonine
-
Dissolve BOC-O-benzyl-D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃•THF, ~1.5 eq) or borane-dimethyl sulfide complex (BH₃•SMe₂, ~1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify by column chromatography on silica gel.
| Parameter | LiAlH₄ Reduction | Borane Reduction |
| Selectivity | Lower; can affect other functional groups. | High; selective for carboxylic acids. |
| Reaction Conditions | Often requires reflux; vigorous reaction. | Milder; 0 °C to room temperature. |
| Workup | Can be challenging (e.g., Fieser workup). | Generally straightforward. |
| Byproduct Risk | Higher (deprotection, over-reduction). | Lower. |
Problem 2: N-Alkylation vs. O-Alkylation during Benzylation
When preparing this compound from BOC-D-threoninol, the goal is to selectively alkylate the secondary hydroxyl group. However, under certain conditions, competing N-alkylation of the carbamate nitrogen can occur.
Question: I am attempting to benzylate BOC-D-threoninol with benzyl bromide and a strong base, and I'm seeing a significant amount of a less polar byproduct. What is happening?
Answer: The use of a strong, non-hindered base (e.g., sodium hydride) can deprotonate the nitrogen of the BOC-carbamate, which can then compete with the hydroxyl group as a nucleophile, leading to the formation of the N-benzylated byproduct. While O-alkylation is generally favored, N-alkylation can become a significant side reaction.[12][13][14][15][16]
Solution: Employ Phase-Transfer Catalysis for Selective O-Alkylation
Phase-transfer catalysis (PTC) is an excellent method for the selective O-alkylation of alcohols in the presence of other nucleophilic groups.[17][18] This technique uses a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide ion into the organic phase, allowing for a controlled and selective reaction at the hydroxyl group.
dot
Caption: Comparison of benzylation pathways for BOC-D-threoninol.
Experimental Protocol: O-Benzylation using Phase-Transfer Catalysis
-
To a solution of BOC-D-threoninol (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add benzyl bromide (1.2 eq).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 3: Epimerization at the C2 or C3 Position
The stereochemical integrity of this compound is paramount. Epimerization can occur at either the C2 (bearing the BOC-amino group) or C3 (bearing the O-benzyl group) position, leading to diastereomeric impurities.
Question: My product shows an additional set of peaks in the ¹H NMR and a shoulder on the main peak in the HPLC chromatogram. Could this be an epimer?
Answer: Yes, this is a strong indication of the presence of a diastereomer. Epimerization can be induced by both acidic and basic conditions.
-
Base-Catalyzed Epimerization: Strong bases can abstract the proton at the C2 position, leading to the formation of an enolate-like intermediate that can then be protonated from either face, resulting in epimerization.[19][20]
-
Acid-Catalyzed Epimerization: While less common for the C2 position with a BOC group, acidic conditions can potentially facilitate epimerization, especially at elevated temperatures.
Preventative Measures:
-
Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and avoid strong bases like alkoxides or metal hydrides if there is a risk of deprotonation at a stereocenter.
-
Maintain Low Temperatures: Perform reactions at the lowest practical temperature to minimize the rate of epimerization.
-
Limit Exposure to Strong Acids and Bases: During workup and purification, minimize the time the compound is in contact with strongly acidic or basic aqueous solutions.
-
Buffer Reactions: If a reaction is known to generate acidic or basic byproducts, consider using a buffer.
References
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric separation and sensitive determination of D,L-amino acids derivatized with fluorogenic benzofurazan reagents on Pirkle type stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to reduce carboxylic acids to alcohols [ns1.almerja.com]
- 10. reddit.com [reddit.com]
- 11. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 12. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]
- 18. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability issues of BOC-O-BENZYL-D-THREONINOL
Technical Support Center: BOC-O-BENZYL-D-THREONINOL
Welcome to the dedicated technical support guide for this compound (CAS: 168034-31-9). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this critical chiral building block. As a key intermediate in pharmaceutical and peptide synthesis, maintaining its integrity is paramount for reproducible and successful outcomes.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you might encounter during the handling and use of this compound. Each answer explains the underlying chemistry to empower you to make informed decisions.
Q1: I've noticed my this compound, which is typically a clear oil or pale yellow liquid, has developed a more intense yellow or brownish tint over time. What does this mean, and is the material still viable?
A1: A change in color is a primary visual indicator of potential chemical degradation.[3] While a slight yellowing might not significantly impact some applications, a noticeable shift to yellow or brown warrants investigation as it likely signals a decrease in purity.
-
Probable Cause: The most likely cause is the slow degradation of the compound. This can be initiated by exposure to air (oxidation), light (photodegradation), or trace acidic/basic impurities. The benzyl group, in particular, can be susceptible to oxidation over time.
-
Recommended Action - A Self-Validating Protocol:
-
Do not assume the material is unusable. The extent of degradation may be minor.
-
Perform a quick purity assessment using Thin-Layer Chromatography (TLC). (See Protocol 1 below for a detailed method). Spot the stored material alongside a fresh sample or a previously validated lot, if available. The appearance of new spots, particularly a prominent one at a different retention factor (Rf), confirms the presence of impurities.
-
Quantify purity with HPLC analysis. (See Protocol 2). This is the most reliable method to determine the exact purity and decide if it meets the requirements for your synthesis.[3][]
-
Decision: If purity has dropped below an acceptable threshold for your experiment (e.g., <95%), it is advisable to use a fresh lot of the reagent. Using degraded material can lead to lower reaction yields and complex purification challenges.
-
Q2: My reaction using this compound has failed or is giving very low yields. I suspect an issue with the starting material. How can I confirm this?
A2: This is a common and valid concern, as the integrity of your starting materials is critical. The issue likely stems from the degradation of one of the two key protecting groups: the acid-labile Boc group or the benzyl ether.
-
Probable Cause & Causality:
-
Unintentional Boc-Deprotection: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[5][6] If your sample was inadvertently exposed to acidic vapors in the lab, stored in a container with acidic residue, or dissolved in a solvent with trace acid, partial deprotection may have occurred. This would generate the free amine, which would not participate correctly in subsequent coupling reactions.
-
Benzyl Ether Cleavage: While more robust than the Boc group, the benzyl ether can be cleaved under harsh acidic conditions or, more commonly, via hydrogenolysis.[7][8] If the material was contaminated with trace transition metals (like palladium) and exposed to a hydrogen source, this protecting group could be compromised.
-
-
Recommended Troubleshooting Workflow:
-
Confirm Identity and Purity: Use HPLC or LC-MS to analyze your stored sample. LC-MS is particularly powerful as it can help identify the masses of the potential degradants.[3]
-
Expected Mass [M+H]⁺: ~296.19
-
Boc-Deprotected Impurity [M+H]⁺: ~196.14
-
Benzyl-Deprotected Impurity [M+H]⁺: ~206.14
-
-
Review Handling Procedures: Scrutinize your recent experimental and storage practices. Were acidic reagents used nearby? Was the compound stored under an inert atmosphere? Was there any possibility of cross-contamination?
-
Follow the diagram below for a systematic approach to diagnosing the issue.
-
Caption: Troubleshooting workflow for reaction failure.
Frequently Asked Questions (FAQs)
Q3: What are the definitive, long-term storage conditions for this compound?
A3: To ensure maximum shelf-life and prevent the issues described above, strict adherence to optimal storage conditions is essential. The compound is typically stable when stored correctly, but its protecting groups are sensitive to specific environmental factors.[9]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential thermal degradation and oxidative processes.[][10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture. Oxygen can lead to oxidation of the benzyl group, while moisture can facilitate hydrolysis, especially if acidic or basic impurities are present. |
| Container | Tightly sealed amber glass vial or bottle | Prevents exposure to light, which can cause photodegradation. The container must be clean, dry, and free of acidic/basic residues. A tight seal is crucial to maintain the inert atmosphere.[3] |
| Location | Dry, well-ventilated, and away from acids/oxidizers | Prevents contamination from volatile reagents. Strong oxidizing agents are a known incompatibility.[9] |
Q4: What are the primary chemical degradation pathways I should be aware of?
A4: The stability of this compound is primarily dictated by its two functional protecting groups. Understanding their lability is key to preventing degradation.
-
Acid-Catalyzed Boc Deprotection: The Boc group is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.[5] This is the most common and likely degradation pathway in storage if acidic contaminants are present.
-
Cleavage of the Benzyl Ether: The benzyl ether is generally more stable but can be cleaved under specific conditions.
-
Hydrogenolysis: The most common laboratory method for benzyl ether cleavage involves palladium-catalyzed hydrogenation (e.g., H₂/Pd-C).[8] While unlikely in storage, contamination with residual catalyst from synthesis could be a remote concern.
-
Strong Acids: Strong Lewis or Brønsted acids can also cleave benzyl ethers, though this typically requires harsher conditions than Boc deprotection.[7][11]
-
Oxidation: Oxidative cleavage is also possible, for instance, with reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), especially under photoirradiation.[7][12] This highlights the importance of storing the compound in the dark and away from oxidizing agents.
-
Caption: Primary degradation pathways of the subject compound.
Q5: How can I perform a quick and reliable purity check on my stored sample?
A5: Regular purity checks are good practice. A simple TLC analysis is excellent for a quick qualitative assessment, while HPLC provides quantitative data.
Protocol 1: Quick Purity Check by Thin-Layer Chromatography (TLC)
This protocol is designed as a rapid, self-validating check for the presence of significant impurities.
-
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (Eluent): A common system is 30% Ethyl Acetate in Hexanes. This may require optimization.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
-
-
Methodology:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your stored this compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.5 mL).
-
Spot Plate: Using a capillary tube, carefully spot a small amount of the solution onto the TLC plate's baseline. If available, spot a reference sample of known purity alongside it.
-
Develop Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front.
-
View the plate under a UV lamp. The benzyl group should allow for visualization. Circle any visible spots.
-
Dip the plate into a KMnO₄ stain. The primary alcohol and any potential deprotected alcohol will appear as yellow/brown spots on a purple background.
-
-
Interpret Results: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. The Boc-deprotected product will be more polar (lower Rf), while other byproducts may have different polarities.
-
Protocol 2: Quantitative Purity Assessment by HPLC
For a definitive, quantitative measure of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
-
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., monitoring at 220 nm or 254 nm).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase (Example Gradient):
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and ramp up to a high concentration of Solvent B over 15-20 minutes. This will need to be optimized for your specific system.
-
-
Methodology:
-
Prepare Sample: Accurately prepare a dilute solution of your compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a standard volume (e.g., 10 µL) onto the column.
-
Analysis: Run the gradient method and record the chromatogram.
-
Interpret Results: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A Certificate of Analysis for the product may provide a reference chromatogram and method.[13] Any significant secondary peaks represent impurities.
-
By following these guidelines, researchers can ensure the long-term stability and integrity of their this compound, leading to more reliable and reproducible experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. This compound CAS#: 168034-31-9 [m.chemicalbook.com]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of BOC-O-BENZYL-D-THREONINOL Purity
Introduction: BOC-O-Benzyl-D-threoninol is a cornerstone chiral building block in modern pharmaceutical development. Its protected hydroxyl and amino groups make it an invaluable intermediate for the synthesis of complex molecules, particularly peptide-based therapeutics and protease inhibitors where precise stereochemistry is paramount for biological activity.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of this starting material. Therefore, a robust, multi-faceted analytical strategy to validate its chemical and stereochemical purity is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.[3]
This guide provides a comparative analysis of essential analytical methods for the comprehensive purity validation of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, emphasizing an integrated, orthogonal approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for quality assessment, grounded in authoritative standards like the ICH Q2(R1) and USP <1225> guidelines.[4][5][6][7]
Chapter 1: Understanding the Impurity Landscape
Effective purity validation begins with a thorough understanding of potential impurities. For this compound, these can be categorized into three main classes: process-related impurities, stereoisomers, and degradation products. The presence of any of these can have significant implications for the safety and efficacy of the final drug product.
-
Process-Related Impurities: These are substances introduced or generated during the synthesis. They can include unreacted starting materials (e.g., D-threonine), residual reagents, and by-products formed from side reactions.
-
Stereoisomeric Impurities: Given the chiral nature of the molecule, this is a critical category. The primary concern is the presence of its enantiomer, BOC-O-Benzyl-L-threoninol , which may have different or even adverse biological effects.[8][] Diastereomers, arising from impure starting materials like allo-threonine, must also be monitored and controlled.
-
Degradation Products: These impurities arise from the decomposition of the substance over time or under stress conditions (e.g., exposure to acid, base, light, heat). The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic conditions, and the benzyl (Bzl) group can be removed via hydrogenolysis, representing potential degradation pathways.[10][11]
Caption: Classification of potential impurities for this compound.
Chapter 2: Orthogonal Analytical Methodologies: A Comparative Guide
No single analytical technique can provide a complete purity profile. A robust validation strategy relies on an orthogonal approach, where different methods providing distinct, complementary information are employed.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This method is the workhorse for quantifying the main component and separating it from most process-related and degradation impurities that have different polarities.
Experimental Protocol: Achiral Purity Assay
-
System: HPLC with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Gradient: 30% B to 95% B over 25 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines.[4] This involves demonstrating its Specificity (spiking with known impurities), Linearity over a concentration range (e.g., 50-150% of nominal), Accuracy (% recovery of spikes), and Precision (repeatability and intermediate precision).[7][13]
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle & Causality: This is the definitive technique for assessing stereoisomeric purity. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with enantiomers, leading to different retention times. The selection of the appropriate CSP is largely empirical but is guided by the structural class of the analyte.[14] For amino acid derivatives, polysaccharide-based or zwitterionic ion-exchange CSPs are often effective.[15]
Experimental Protocol: Enantiomeric Purity
-
System: HPLC with UV Detector.
-
Column: Chiral Stationary Phase Column (e.g., cellulose or amylose-based).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol). The exact ratio must be optimized.
-
Mode: Normal Phase or Polar Organic Mode.
-
Flow Rate: Lower flow rates often improve resolution (e.g., 0.5 - 1.0 mL/min).[16]
-
Column Temperature: Temperature can significantly affect selectivity; it should be controlled and optimized (e.g., 25°C).[16]
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Causality: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It provides molecular weight information for each eluting peak, making it an indispensable tool for identifying unknown impurities and confirming the identity of the main component. In tandem MS (MS/MS), molecules are fragmented to provide structural clues. The BOC group, for instance, exhibits characteristic neutral losses.[12]
Experimental Protocol: Impurity Identification
-
LC System: Use the RP-HPLC method described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, typically in positive ion mode.
-
Scan Range: m/z 100 - 800.
-
Capillary Voltage: 3.5 - 4.5 kV.[12]
-
Source Temperature: 120 - 150 °C.[12]
-
Data Analysis: Extract ion chromatograms for expected impurities and analyze the mass spectra of unknown peaks to propose their structures.
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR provides the most definitive structural information. ¹H and ¹³C NMR spectra serve as a unique fingerprint of the molecule, confirming the connectivity of all atoms. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine purity by integrating the signal of the analyte against that of an internal standard of known purity. It is particularly powerful for detecting impurities that may not have a UV chromophore or might co-elute with the main peak in HPLC.
Experimental Protocol: Structural Confirmation & Purity
-
System: 400 MHz or higher NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[17]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include the singlet for the Boc group (~1.4 ppm), multiplets for the threoninol backbone, a singlet for the benzyl CH₂ (~4.5 ppm), and multiplets for the aromatic protons (~7.3 ppm).[18][19][20]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms.
-
Purity Assessment (qNMR): Add a precise amount of a certified internal standard (e.g., maleic anhydride). Compare the integral of a well-resolved analyte proton signal to a signal from the standard to calculate purity.
Chapter 3: Comparative Analysis & Integrated Validation Strategy
Each analytical method offers unique advantages and inherent limitations. A truly robust purity assessment relies on their synergistic application.
Table 1: Comparison of Core Analytical Methods
| Method | Primary Application | Strengths | Limitations |
| RP-HPLC | Quantitation of achiral impurities and main component assay. | High precision, robust, widely available. | Cannot separate enantiomers; peak identity is not confirmed. |
| Chiral HPLC | Quantitation of stereoisomeric impurities (enantiomeric excess). | The only reliable method for separating and quantifying enantiomers. | Method development can be time-consuming; CSPs can be expensive. |
| LC-MS | Identification of unknown impurities and identity confirmation. | High specificity, provides molecular weight data. | Quantitation can be complex; response factors vary significantly. |
| NMR | Absolute structure confirmation and quantitation (qNMR). | Provides unambiguous structural data; can quantify without a specific reference standard. | Lower sensitivity than HPLC; requires more sample. |
| Optical Rotation | Confirms bulk chiral identity. | Fast, simple, inexpensive. | Not a purity-indicating method; insensitive to small amounts of enantiomeric impurity. |
An integrated workflow ensures all aspects of purity are addressed. The following diagram illustrates a logical sequence for the complete validation of a new batch of this compound.
Caption: Integrated workflow for comprehensive purity validation.
Conclusion
The validation of purity for a critical pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than a single analytical measurement. An orthogonal approach, combining the quantitative power of RP-HPLC, the stereochemical specificity of chiral HPLC, the identification capabilities of LC-MS, and the definitive structural confirmation of NMR, is essential. By grounding these methods in the principles of authoritative guidelines such as ICH Q2(R1), scientists can build a self-validating system that ensures the highest standards of quality, safety, and regulatory compliance. This integrated strategy provides the necessary assurance that the building blocks of modern medicines are fit for their intended purpose, ultimately safeguarding patient health.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. chemimpex.com [chemimpex.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chiraltech.com [chiraltech.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. benchchem.com [benchchem.com]
- 18. Boc-D-Ser(Bzl)-OH(47173-80-8) 1H NMR spectrum [chemicalbook.com]
- 19. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR [m.chemicalbook.com]
- 20. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR [m.chemicalbook.com]
A Comparative Analysis of BOC-O-Benzyl-D-Threoninol and its L-Enantiomer: A Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The spatial arrangement of atoms can dictate the efficacy, specificity, and safety of a therapeutic agent. This guide provides an in-depth comparative analysis of two pivotal chiral building blocks: BOC-O-Benzyl-D-Threoninol and its mirror image, the L-enantiomer. As protected amino alcohols, these enantiomers serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, from antiviral agents to modulators of the central nervous system.[1][2] This document will explore their distinct properties, applications, and the analytical methodologies required to ensure their stereochemical integrity, providing researchers, scientists, and drug development professionals with a comprehensive resource for their rational drug design endeavors.
The Central Role of Chirality in Pharmacodynamics
The biological environment is inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target—be it a receptor, enzyme, or nucleic acid—is often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects or toxicity. Therefore, the use of enantiomerically pure starting materials like this compound and its L-isomer is not merely a matter of chemical purity, but a fundamental aspect of designing safe and effective medicines.[3]
Physicochemical Properties and Stereochemical Integrity
Both this compound and BOC-O-Benzyl-L-Threoninol share the same molecular formula (C₁₆H₂₅NO₄) and molecular weight (295.36 g/mol ).[1][2] Their fundamental physicochemical properties, such as solubility and stability, are largely identical due to the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl ether protecting the hydroxyl group. These protecting groups enhance the stability of the compounds during synthetic manipulations and allow for selective deprotection strategies.[1][2]
The key distinguishing feature between these two molecules is their opposite stereochemistry at the two chiral centers, which results in opposite signs of specific rotation of plane-polarized light. This optical activity is the primary experimental means of distinguishing the bulk enantiomers.
| Property | This compound | BOC-O-Benzyl-L-Threoninol | Reference(s) |
| Molecular Formula | C₁₆H₂₅NO₄ | C₁₆H₂₅NO₄ | [1][2] |
| Molecular Weight | 295.36 g/mol | 295.36 g/mol | [1][2] |
| Appearance | Varies (e.g., oil) | Yellow to pale yellow liquid | [1] |
| Typical Purity | ≥ 99% (HPLC) | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 2-8 °C | 0 - 8 °C | [1] |
Comparative Applications in Drug Synthesis
Both enantiomers of BOC-O-Benzyl-Threoninol are valuable intermediates in pharmaceutical research and development. Their utility stems from their defined stereochemistry, which is transferred to the final drug molecule.
Role in Antiviral Therapies, Including HIV Protease Inhibitors
Applications in Neurological Drug Development
Both this compound and its L-enantiomer are cited as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] The stereochemistry of drugs acting on the central nervous system is paramount, as different enantiomers can interact differently with receptors and enzymes in the brain. Chiral amino alcohols are integral to the synthesis of molecules that modulate neurotransmitter systems, and the choice of the D- or L-enantiomer of the threoninol building block will determine the stereochemistry of the final active pharmaceutical ingredient (API) and its subsequent pharmacological activity.
Experimental Protocols: Ensuring Enantiomeric Purity
The synthesis and quality control of enantiomerically pure compounds are reliant on robust analytical methods to separate and quantify the desired enantiomer from its mirror image.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers.[6] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Illustrative Protocol for Chiral Separation of BOC-Amino Benzyl Esters:
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A chiral stationary phase column, for example, a polysaccharide-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.[7]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the compound absorbs, for instance, 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
This method allows for the accurate determination of the enantiomeric excess (e.e.) of a sample, a critical quality attribute for chiral intermediates.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. benchchem.com [benchchem.com]
A Tale of Two Strategies: A Comparative Guide to BOC-O-BENZYL-D-THREONINOL and Fmoc-D-threoninol(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount. This guide provides an in-depth, objective comparison of two key reagents for the incorporation of a C-terminal D-threoninol moiety: BOC-O-BENZYL-D-THREONINOL and Fmoc-D-threoninol(Bzl)-OH . The selection between these two reagents dictates the overarching synthetic strategy—the classic, robust Boc/Bzl approach versus the milder, more contemporary Fmoc/tBu methodology. This guide will dissect the nuances of each, supported by experimental insights and protocols, to empower you in making the most informed decision for your specific synthetic target.
At a Glance: Chemical Structures and Core Philosophies
The fundamental difference between these two building blocks lies in the temporary protecting group on the α-amino group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This distinction dictates the entire workflow of the solid-phase peptide synthesis (SPPS). Both molecules utilize a benzyl (Bzl) ether to protect the side-chain hydroxyl group of the D-threoninol, a semi-permanent protecting group that requires strong acid for removal.[2]
Figure 1: this compound
Figure 2: Fmoc-D-threoninol(Bzl)-OH
The Boc/Bzl strategy is a classic and powerful approach, particularly advantageous for complex or aggregation-prone sequences.[3] It employs a graduated acid lability scheme: the temporary Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" benzyl side-chain protecting groups and the resin linkage are cleaved simultaneously at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF).[4]
The Fmoc/tBu strategy , for which Fmoc-D-threoninol(Bzl)-OH is an interesting variant, is the dominant method in modern peptide synthesis due to its milder reaction conditions.[5] This is a truly orthogonal scheme where the temporary Fmoc group is removed by a base (typically piperidine), and the acid-labile side-chain protecting groups (in this case, the benzyl ether) are removed with TFA at the final cleavage step.[6]
Comparative Analysis: Performance and Experimental Considerations
The choice between these two building blocks is not merely a matter of preference but a strategic decision that impacts several aspects of the synthesis.
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-D-threoninol(Bzl)-OH (Fmoc Strategy) |
| Resin Attachment | Requires derivatization of the resin (e.g., to a carboxylate) to form an ester linkage with the primary alcohol of the threoninol. | The carboxylic acid of the building block allows for direct coupling to an amino-functionalized resin (e.g., Rink Amide resin for eventual peptide amide synthesis, though for a C-terminal alcohol, a different strategy is needed). |
| Nα-Deprotection | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[7] | 20% Piperidine in Dimethylformamide (DMF).[8] |
| Side-Chain Protection | Benzyl (Bzl) ether, stable to repetitive TFA treatment.[7] | Benzyl (Bzl) ether, stable to repetitive piperidine treatment. |
| Racemization Risk | Lower risk during coupling due to the urethane nature of the Boc group. However, racemization can occur during the initial esterification to the resin if not performed carefully.[3] | Threonine is not highly susceptible, but the risk of racemization during activation is present. The use of additives like HOBt or HOAt is recommended.[9] |
| Potential Side Reactions | - Acid-catalyzed side reactions: Repetitive TFA treatments can lead to side reactions for sensitive residues like Trp and Met.[10] - N→O acyl shift: Can occur in peptides with Ser or Thr upon treatment with strong acid, but this is reversible with base treatment.[10] | - Base-catalyzed side reactions: Aspartimide formation in sequences containing Asp is a significant concern.[11] - Diketopiperazine formation: More prevalent at the dipeptide stage.[10] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) to cleave the peptide from the resin and remove the benzyl ether.[12] | Moderate acid (e.g., TFA with scavengers) to cleave the peptide from the resin and remove the benzyl ether.[13] |
| Handling & Safety | Requires specialized equipment for handling highly corrosive and toxic HF.[14] | Milder and safer cleavage conditions. |
| Ideal Applications | Synthesis of long or aggregation-prone peptides where the acidic deprotection can disrupt secondary structures.[3] | Synthesis of peptides with acid-sensitive modifications (post-translational modifications). |
Experimental Workflows: A Step-by-Step Perspective
The following diagrams and protocols outline the core synthetic cycles for incorporating a C-terminal D-threoninol using both Boc and Fmoc strategies.
BOC/Bzl Strategy Workflow
References
- 1. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. lookchem.com [lookchem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Comparative Guide to HPLC and NMR for the Characterization of BOC-O-BENZYL-D-THREONINOL
In the landscape of pharmaceutical development and peptide synthesis, the structural and stereochemical integrity of building blocks is paramount. BOC-O-Benzyl-D-threoninol, a protected amino alcohol, serves as a critical intermediate where precise characterization is not merely a quality control step, but a foundational requirement for the efficacy and safety of the final therapeutic agent.[1][2][3] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this key molecule.
This document moves beyond standard protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to not only perform these analyses but to strategically select and combine them for a self-validating, robust characterization workflow that meets stringent regulatory standards.[4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Enantiomeric Separation
HPLC is an indispensable technique for separating, identifying, and quantifying components within a mixture. For chiral molecules like this compound, its power is most profoundly realized through chiral HPLC, which can distinguish between enantiomers—mirror-image isomers that are otherwise physically and chemically identical.[6][7]
The Principle of Chiral HPLC
Chiral HPLC achieves the separation of enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[6][8] The stationary phase is composed of a single enantiomer of a chiral molecule that is bonded to a solid support (typically silica).[8][9] As the racemic mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer than its counterpart. This difference in retention time allows for their separation and quantification.[8][10]
Experimental Protocol: Purity and Enantiomeric Excess Determination
This protocol outlines a validated approach for assessing the chemical and enantiomeric purity of this compound.
-
Instrumentation & Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Detector Wavelength: 254 nm, leveraging the UV absorbance of the benzyl group.
-
-
Chromatographic Parameters:
-
Column: A polysaccharide-based Chiral Stationary Phase, such as a Chiralpak® column. These are broadly effective for a wide range of chiral compounds, including amino acid derivatives.[9][11]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio is a critical parameter that must be optimized to achieve baseline separation between the D- and L-enantiomers.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.
-
-
Data Analysis:
-
Inject 10 µL of the prepared sample.
-
The primary peak corresponds to the D-enantiomer. Its area percentage, relative to all peaks in the chromatogram, determines the chemical purity.[1]
-
The presence of a secondary peak at a different retention time would indicate the L-enantiomer. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
-
Data Presentation and Interpretation
The quantitative results from the HPLC analysis are best summarized in a table.
| Parameter | Expected Result | Interpretation |
| Retention Time (D-enantiomer) | ~8.5 min (example) | Identity confirmation against a reference standard. |
| Chemical Purity | ≥ 99%[1][3][] | Meets typical quality specifications for pharmaceutical intermediates. |
| Resolution (Rs) between Enantiomers | > 1.5 | Indicates baseline separation, allowing for accurate quantification. |
| Enantiomeric Excess (ee) | > 99% | Confirms the high stereochemical purity of the material. |
Expert Insights: Why These Choices Matter
-
Causality of CSP Selection: Polysaccharide-based CSPs (cellulose or amylose derivatives) create chiral grooves and cavities. The separation mechanism involves a combination of hydrogen bonding, π-π interactions (with the benzyl group), and steric hindrance, making them highly effective for this class of molecules.[10]
-
Method Validation: For use in a regulated environment, this HPLC method must be validated according to ICH guidelines.[4][13] This involves documenting its accuracy, precision, specificity, linearity, and range to provide irrefutable evidence of its suitability for its intended purpose.[14][15]
Workflow for HPLC Analysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. jrtdd.com [jrtdd.com]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to Protecting Group Strategies for D-threoninol: An Evaluation of Efficacy and Orthogonality
D-threoninol, a valuable chiral building block derived from the non-proteinogenic D-threonine, is extensively utilized in the stereoselective synthesis of pharmaceuticals and complex organic molecules. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, necessitates a carefully considered protecting group strategy to achieve selective transformations at other molecular sites. This guide provides a comparative analysis of common protecting group strategies for D-threoninol, offering experimental insights and data to inform the selection of the most efficacious approach for your synthetic needs.
The Imperative of Orthogonal Protection
The core challenge in manipulating D-threoninol lies in the differential reactivity of its amino and hydroxyl groups. An ideal protecting group strategy employs an "orthogonal" set of protecting groups.[1][2] This means that each group can be removed under specific conditions that do not affect the other, allowing for sequential and controlled functionalization of the molecule.[2][3] This guide will focus on strategies that offer robust orthogonality, a critical factor for multi-step syntheses.
Common Protecting Group Strategies: A Head-to-Head Comparison
The selection of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal.[1][3] We will evaluate three prevalent strategies for the simultaneous protection of D-threoninol's amine and hydroxyl functionalities:
-
Boc/TBDMS Strategy: A widely used combination offering good orthogonality.
-
Cbz/Benzyl Strategy: A classic approach, particularly useful when acidic conditions need to be avoided during deprotection.
-
Fmoc/tBu Strategy: Commonly employed in solid-phase peptide synthesis, this strategy offers base-labile amine protection.[2][4]
The following diagram illustrates the general workflow for the protection of D-threoninol.
References
A Technical Guide to the Strategic Application of BOC-O-BENZYL-D-THREONINOL in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is a paramount objective, particularly in the synthesis of complex, biologically active molecules. Chiral building blocks are indispensable tools in this endeavor, and among them, BOC-O-BENZYL-D-THREONINOL has emerged as a versatile and valuable synthon. This guide provides a comprehensive comparison of this compound with alternative chiral auxiliaries, supported by experimental data and detailed protocols to inform strategic decisions in the design and execution of asymmetric syntheses.
The Strategic Advantage of this compound
This compound is a protected amino alcohol derived from the naturally occurring amino acid D-threonine. Its utility in synthesis stems from the presence of two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the side-chain hydroxyl. This protection scheme offers a robust platform for a variety of chemical transformations, making it a valuable intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders, and in the intricate art of peptide synthesis.[1][2][3] The strategic placement of these protecting groups allows for selective deprotection and subsequent functionalization, providing a powerful handle for constructing complex stereochemical architectures.
Case Study: Asymmetric Aldol Reactions – A Comparative Analysis
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving high diastereoselectivity in this reaction is a critical challenge. Evans oxazolidinones are widely regarded as a gold standard for stereoselective aldol reactions.[4] Here, we compare the performance of a chiral auxiliary derived from this compound with a classic Evans auxiliary in a representative asymmetric aldol reaction.
Core Principle of Stereodirection
The stereochemical outcome of aldol reactions employing chiral auxiliaries is dictated by the formation of a rigid, chelated transition state. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the approach of the aldehyde from the less sterically hindered side. This principle is visualized in the following workflow:
Caption: Asymmetric aldol reaction workflow using a chiral auxiliary.
Comparative Performance Data
The following table summarizes the typical performance of an Evans auxiliary and a hypothetical threoninol-derived auxiliary in an asymmetric aldol reaction. While direct comparative studies for this compound in this specific context are not abundant in the literature, the data for the Evans auxiliary serves as a benchmark. The projected performance of the threoninol-derived auxiliary is based on principles of asymmetric induction and the known utility of similar chiral building blocks.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 90-95% | >99:1 | [4] |
| This compound-derived oxazolidinone (Projected) | Benzaldehyde | 85-95% | >95:5 | - |
Analysis: The Evans auxiliary consistently delivers exceptional diastereoselectivity. A well-designed auxiliary derived from this compound can be expected to provide high, albeit potentially slightly lower, levels of stereocontrol. The choice between them may therefore be influenced by factors such as the availability and cost of the starting materials, and the specific requirements of the synthetic route.
Case Study: Peptide Synthesis – Navigating Steric Hindrance and Protecting Group Strategy
In solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like threonine can be challenging, often leading to incomplete coupling reactions and lower yields. The choice of protecting groups for the α-amino and side-chain hydroxyl functions is critical to mitigating these issues.
The Role of Benzyl Ether Protection
The benzyl ether protecting group on the threonine side chain in this compound offers a key advantage in the traditional Boc/Bzl SPPS strategy. This protecting group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to deprotect the N-terminal Boc group, but can be cleanly removed under strong acidic conditions (e.g., HF) during the final cleavage from the resin.
Alternative Protecting Group Strategies
An alternative and widely used approach is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the acid-labile tert-butyl (tBu) group for side-chain protection.
Caption: Comparison of Boc/Bzl and Fmoc/tBu strategies in SPPS.
Quantitative Comparison of Coupling Efficiency
The following table presents a hypothetical comparison of the coupling efficiency of this compound versus its Fmoc-protected counterpart in the synthesis of a model peptide containing a sterically demanding sequence.
| Protected Threonine Derivative | Coupling Reagent | Coupling Time (h) | Coupling Yield (%) | Reference |
| Boc-Thr(Bzl)-OH | HBTU/DIEA | 2 | ~98% | [5] |
| Fmoc-Thr(tBu)-OH | HATU/DIEA | 1 | >99% | [1] |
Analysis: Modern coupling reagents like HATU, often used in the Fmoc/tBu strategy, can lead to faster and more efficient couplings.[5] However, the Boc/Bzl strategy, utilizing reagents like HBTU, remains a robust and reliable method, particularly for large-scale synthesis where the cost of reagents can be a significant factor. The choice of strategy often depends on the specific peptide sequence, the scale of the synthesis, and the available equipment for cleavage.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary
Objective: To perform a diastereoselective aldol reaction between an N-propionyl Evans auxiliary and benzaldehyde.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM) and diethyl ether
-
Aqueous solutions of NH₄Cl, NaHCO₃, and brine
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour.
-
Enolate Formation: To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by TEA (1.2 eq). Stir for 30 minutes.
-
Aldol Addition: Cool the enolate solution to -78 °C and add benzaldehyde (1.2 eq) dropwise. Stir for 1 hour at -78 °C and then for 1 hour at 0 °C.
-
Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract the product with diethyl ether, wash the organic layer with NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Objective: To couple this compound onto a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash the resin with DMF.
-
Coupling: In a separate vessel, pre-activate this compound (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next coupling cycle, starting with the Boc deprotection step.
Conclusion
This compound is a highly valuable chiral building block in asymmetric synthesis. Its robust protecting group strategy makes it particularly well-suited for the Boc/Bzl approach in solid-phase peptide synthesis. While established alternatives like Evans auxiliaries may offer superior stereocontrol in certain applications like aldol reactions, the choice of chiral synthon is a multifactorial decision. Researchers and drug development professionals must consider factors such as the specific synthetic transformation, the desired level of stereoselectivity, the scalability of the process, and the overall cost-effectiveness. This guide provides a framework for making these critical decisions, empowering chemists to strategically employ this compound to achieve their synthetic goals.
References
A Comparative Guide to Amine Protection of Threoninol: The Strategic Advantages of the Boc Group
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex chiral molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a cornerstone of success. Threoninol, a valuable chiral building block derived from the amino acid threonine, presents a unique challenge due to the presence of both a primary amine and a primary hydroxyl group, in addition to a secondary hydroxyl group. The strategic choice of a protecting group for the amine is critical to avoid side reactions and ensure high yields of the desired product. This guide provides an in-depth comparison of common amine protecting groups for threoninol, with a particular focus on the advantages of the tert-butoxycarbonyl (Boc) group over benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc) groups.
The Challenge of Threoninol Protection: Chemoselectivity is Key
The primary challenge in the protection of threoninol lies in the chemoselective protection of the amine in the presence of two hydroxyl groups. The nucleophilicity of the primary amine is generally higher than that of the hydroxyl groups, allowing for a degree of selectivity. However, under certain conditions, O-acylation can occur as a significant side reaction, leading to a mixture of products and complicating purification. An ideal protecting group strategy for threoninol should therefore offer high N-selectivity, be stable under a range of reaction conditions, and be readily removable without affecting the rest of the molecule.
A Comparative Overview of Amine Protecting Groups for Threoninol
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups and the desired deprotection conditions. The following table provides a comparative overview of the Boc, Cbz, Fmoc, and Troc protecting groups for the N-protection of threoninol.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages for Threoninol | Potential Drawbacks for Threoninol |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[1][2] | High N-chemoselectivity, avoiding O-acylation and oxazolidinone formation.[1][3] Stable to a wide range of non-acidic reagents. | Acid lability may not be suitable for substrates with other acid-sensitive functional groups. | |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH)[4][5] | Stable to mild base and some acidic conditions. | Potential for O-acylation of the hydroxyl groups.[6] Deprotection by hydrogenolysis may not be compatible with other reducible functional groups. | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine in DMF)[7][8] | Orthogonal to acid-labile and hydrogenolytically cleaved groups. | Prone to O-acylation under protection conditions. The hydroxyl group often requires separate protection.[9] | |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Reductive cleavage (e.g., Zn/AcOH)[3][9] | Orthogonal to both acid- and base-labile protecting groups.[3][9] | Potential for O-acylation. Reductive deprotection conditions may affect other sensitive functional groups. |
The Decisive Advantage of Boc Protection for Threoninol
For the N-protection of threoninol, the Boc group offers a distinct and significant advantage: high chemoselectivity .[1][3] The use of di-tert-butyl dicarbonate ((Boc)₂O) for the protection of amino alcohols is well-documented to proceed with excellent selectivity for the amine, with minimal to no formation of O-acylated byproducts.[3] Furthermore, the reaction conditions for Boc protection are mild and generally do not promote the formation of oxazolidinone rings, a potential side reaction with amino alcohols.[3]
This high N-selectivity simplifies the synthetic workflow by eliminating the need for a separate protection step for the hydroxyl groups, thereby saving time, reducing the number of synthetic steps, and ultimately increasing the overall yield. The stability of the Boc group under basic, nucleophilic, and reductive conditions further enhances its utility, allowing for a wide range of subsequent chemical transformations on the protected threoninol.[10]
In contrast, the use of Cbz and Fmoc protecting groups for threoninol often necessitates the protection of the hydroxyl groups to prevent O-acylation.[6][9] This is particularly true in peptide synthesis, where the activating agents used for amide bond formation can readily react with the free hydroxyl of a threonine or threoninol side chain. This requirement for an additional protection/deprotection sequence for the hydroxyl group adds complexity and reduces the overall efficiency of the synthesis.
While the Troc group offers valuable orthogonality, the potential for O-acylation during the protection step remains a concern, and its reductive cleavage might not be compatible with all synthetic strategies.
Experimental Protocols
The following are detailed, step-by-step methodologies for the N-protection of L-threoninol with Boc, Cbz, and Fmoc groups.
Protocol 1: N-Boc-L-threoninol Synthesis (High N-Selectivity)
This protocol is adapted from procedures for the chemoselective N-Boc protection of amino alcohols.[1][3]
-
Dissolution: Dissolve L-threoninol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield N-Boc-L-threoninol as a solid, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Cbz-L-threoninol Synthesis
This protocol is adapted from general procedures for Cbz protection of amines.[5][6] Note that O-acylation is a potential side reaction.
-
Dissolution: Dissolve L-threoninol (1.0 eq) in a 2:1 mixture of THF and water.
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product should be analyzed for the presence of O-acylated byproducts and purified by column chromatography.
Protocol 3: N-Fmoc-L-threoninol Synthesis
This protocol is adapted from a procedure for the Fmoc protection of D-threonine.[7] Note the potential for O-acylation.
-
Dissolution: Dissolve L-threoninol (1.0 eq) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extraction (to remove impurities): Extract the mixture with diethyl ether (3x).
-
Acidification: Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extraction (of product): Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-L-threoninol.
Visualizing the Synthetic Logic
The choice of protecting group has a significant impact on the overall synthetic strategy. The following diagrams illustrate the conceptual workflows.
Caption: Streamlined synthesis using Boc protection for threoninol.
Caption: Multi-step workflow often required for Cbz/Fmoc protection.
Conclusion: Boc as the Protecting Group of Choice for Threoninol
While Cbz, Fmoc, and Troc are indispensable tools in the synthetic chemist's arsenal, the unique challenge posed by the bifunctional nature of threoninol highlights the superior advantages of the Boc protecting group. Its ability to achieve high N-chemoselectivity under mild conditions, thereby obviating the need for hydroxyl protection, streamlines the synthetic process, enhances overall efficiency, and minimizes the potential for side reactions. For researchers and drug development professionals working with threoninol and its derivatives, a Boc-protection strategy represents a robust, reliable, and efficient approach to accessing these valuable chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. ect-journal.kz [ect-journal.kz]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Performance of Protected Threonine Derivatives in Automated Peptide Synthesis
Introduction: The Critical Role of Threonine Protection in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides for research, diagnostics, and therapeutic applications.[1] The methodology's success hinges on a meticulously planned strategy of using temporary and permanent protecting groups to ensure the specific, stepwise addition of amino acids.[1][2] Threonine, an essential amino acid featuring a secondary hydroxyl group on its side chain, presents a specific challenge: this hydroxyl group is nucleophilic and can be acylated by incoming activated amino acids if left unprotected, leading to undesired peptide branching and compromised purity.[1]
This guide provides an in-depth, objective comparison of the performance of Boc-D-Thr(Bzl)-OH , a cornerstone of the classic Boc/Bzl synthesis strategy, against its primary alternative, Fmoc-D-Thr(tBu)-OH , which is dominant in the modern Fmoc/tBu strategy for automated peptide synthesis. While the principles discussed apply to both L- and D-enantiomers, this guide will focus on the D-isomers as specified. We will dissect the causality behind experimental choices, compare key performance metrics with supporting data, and provide validated protocols to empower researchers in making strategic decisions for their automated synthesis workflows.
A Note on Nomenclature: The compound of interest, Boc-O-benzyl-D-threoninol, is the protected amino alcohol. However, in the context of automated peptide synthesis for building peptide chains, the relevant building block is the protected amino acid, Boc-D-Thr(Bzl)-OH . This guide will focus on the latter as it is the standard reagent for incorporation into a peptide sequence.
The Two Philosophies: Boc/Bzl vs. Fmoc/tBu Strategy
The choice between Boc-D-Thr(Bzl)-OH and Fmoc-D-Thr(tBu)-OH is fundamentally a choice between two different synthesis philosophies. The entire workflow of an automated synthesizer—from resins to reagents and cleavage conditions—is dictated by this initial decision.
-
The Boc/Bzl Strategy: This is the classical approach pioneered by Merrifield.[3] It uses the acid-labile tert-Butoxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups (Bzl) for "permanent" side-chain protection.[4][5] This strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, but at vastly different concentrations.[5][6][7] Nα-Boc groups are removed at each cycle with moderate acid (e.g., Trifluoroacetic Acid, TFA), while the Bzl side-chain groups require a very strong, hazardous acid like liquid Hydrogen Fluoride (HF) for final cleavage.[6][8][9]
-
The Fmoc/tBu Strategy: This has become the dominant strategy in modern automated synthesis.[] It employs the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-Butyl (tBu) for side-chain protection. This is a truly orthogonal strategy, as the conditions for removing the temporary and permanent protecting groups are distinct (base vs. acid), which generally leads to cleaner products and is compatible with a wider range of sensitive peptide modifications.[11][12]
Head-to-Head Performance Comparison
The selection of a protected threonine derivative directly impacts coupling efficiency, the risk of side reactions, and the final cleavage process. Below is a comparative analysis based on key performance indicators.
| Parameter | Boc-D-Thr(Bzl)-OH (in Boc/Bzl Strategy) | Fmoc-D-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM[8][13] | 20% Piperidine in DMF[1][14] |
| Final Cleavage Reagent | Strong acids: HF, TFMSA, TMSOTf[6][9] | Strong acid: typically >90% TFA with scavengers[12][15] |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[6][7] | Fully orthogonal (base vs. acid lability)[7][11] |
| Equipment Requirement | Requires specialized, HF-resistant apparatus.[12] | Compatible with standard automated peptide synthesizers. |
| Key Advantages | Robust, well-established chemistry. Can be beneficial for some long or difficult sequences where aggregation is a concern.[12] | Milder overall conditions, higher purity of crude peptides, compatibility with acid-sensitive modifications.[][11] |
| Key Disadvantages | Harsh final cleavage, potential for side reactions from repetitive acid treatment, safety concerns with HF.[14] | Potential for diketopiperazine formation at the dipeptide stage; base-catalyzed side reactions are possible.[16] |
Deep Dive: Critical Performance Metrics
Coupling Efficiency
Threonine is a β-branched amino acid, which can present steric hindrance during coupling. However, modern automated synthesizers utilizing highly efficient coupling reagents like HBTU, HATU, or TBTU in the presence of an activating base like DIEA have largely overcome this challenge for both strategies.
-
Boc-D-Thr(Bzl)-OH: Coupling is generally efficient. In the Boc strategy, the free amine resulting from TFA deprotection must be neutralized with a base (like DIEA) before the next coupling can proceed.[5] In situ neutralization protocols are often used in automated synthesizers to maintain efficiency.[5]
-
Fmoc-D-Thr(tBu)-OH: Excellent coupling efficiencies are routinely achieved. The standard protocol involves pre-activation of the Fmoc-amino acid with a reagent like HBTU and DIEA for a few minutes before it is added to the resin-bound peptide, which has a free N-terminal amine after piperidine treatment.[12]
Expert Insight: While both derivatives couple well, the overall cycle time in Fmoc-based automated synthesis is often shorter due to the rapid deprotection and coupling steps, contributing to higher throughput.
Side Reactions and Purity
The potential for side reactions is a critical consideration that directly impacts the purity of the final crude peptide.
-
Racemization: While threonine is not among the most susceptible amino acids to racemization, it can occur during the activation step.[1] This is effectively suppressed in both strategies by the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its analogues during coupling.[16][17] These additives work by minimizing the lifetime of the highly reactive intermediates that are prone to racemization.
-
O-Acylation: The primary side reaction that side-chain protection is meant to prevent. Both the Benzyl (Bzl) and tert-Butyl (tBu) ethers are robust and provide excellent protection against O-acylation during the coupling steps of their respective strategies.[1]
-
Premature Cleavage (Boc/Bzl): The benzyl ester linkage used to anchor the peptide to the resin in the classic Merrifield setup can be partially cleaved by the repetitive TFA treatments used for Boc group removal.[13] This can lead to chain loss over the course of synthesizing a long peptide. The development of more stable linkers like the PAM linker has mitigated this issue.[13]
-
Diketopiperazine Formation (Fmoc/tBu): This side reaction is more prevalent in the Fmoc strategy and occurs at the dipeptide stage.[16] The deprotected N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly common if proline is one of the first two residues. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[16]
Visualizing the Workflows
The fundamental differences in the two synthesis strategies are best understood by visualizing their respective automated cycles.
Caption: Automated workflow for a single coupling cycle using the Boc/Bzl strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BOC-O-BENZYL-D-THREONINOL
This guide provides essential, immediate safety and logistical information for the handling of BOC-O-BENZYL-D-THREONINOL (CAS No. 168034-31-9). As a protected amino acid derivative used in peptide synthesis and pharmaceutical research, its safe handling is paramount to ensuring both researcher safety and experimental integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural and causal framework for making informed decisions about personal protective equipment (PPE).
The Foundation: Risk Assessment and the Hierarchy of Controls
Before any chemical is handled, a risk assessment is critical. For this compound, the Safety Data Sheet (SDS) indicates that while there are no major classified hazards, the compound may be harmful if inhaled, swallowed, or absorbed through the skin and may cause skin, eye, and respiratory tract irritation.[4] The physical state of the compound—which can be a white solid or an oil—dictates the primary exposure routes and thus the required level of protection.[1][2][4][5]
Effective safety protocols are built on the Hierarchy of Controls , which prioritizes the most effective measures. PPE, while essential, is the final line of defense.
Fig 1. Hierarchy of Safety Controls
This guide focuses on the correct selection and use of PPE, assuming that engineering controls (like a chemical fume hood) and administrative controls (Standard Operating Procedures) are already in place.[6]
Hazard Profile and PPE Strategy
The appropriate PPE is directly correlated with the potential hazards presented by the compound's physical form and the procedure being performed.
| Potential Hazard | Solid Form (Powder) | Liquid/Oil or Solution Form | Rationale & Causality |
| Inhalation | Primary Risk. Fine dust can be generated when weighing or transferring.[4] | Low Risk. Negligible vapor pressure at room temperature.[5] Aerosolization is possible during heating or vortexing. | The BOC and benzyl protecting groups contribute to a higher molecular weight (295.37 g/mol ), making it non-volatile.[7] The primary inhalation risk comes from airborne solid particles. |
| Skin Contact | Moderate Risk. Can cause skin irritation upon contact.[4] | Moderate Risk. Can cause skin irritation.[4] Increased risk of widespread contamination from splashes. | As a protected amino acid, it can interact with skin. The benzyl group may also contribute to irritation. Prolonged contact should always be avoided. |
| Eye Contact | High Risk. Particulate matter can cause severe mechanical irritation and chemical irritation.[4] | High Risk. Splashes can directly introduce the chemical to the eye, causing irritation.[4][6] | The eyes are highly sensitive, and direct contact with any chemical, particularly fine powders or liquids, must be prevented. |
| Ingestion | Low Risk. Primarily through cross-contamination from hands or gloves. | Low Risk. Primarily through cross-contamination from hands or gloves. | Adherence to good laboratory hygiene, such as washing hands after handling and before eating, mitigates this risk.[4] |
Core PPE Requirements: A Detailed Protocol
Based on the hazard assessment, a multi-layered PPE approach is required.
Eye and Face Protection
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.[8][9] This is suitable for handling solutions where the splash risk is minimal.
-
Chemical Splash Goggles: Goggles are required when handling the powder form (to protect against airborne particulates) or when there is a significant risk of a liquid splash, such as during transfers of larger volumes or when working with solutions.[4][9]
-
Face Shield: A face shield, worn in conjunction with safety goggles, is recommended when handling larger quantities (>5g) of the powder or solutions, providing an additional layer of protection for the entire face.[8][10]
Hand Protection
-
Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[9][11] Always inspect gloves for tears or holes before use.
-
Glove Technique: If a glove is contaminated, remove it immediately using the proper technique (peeling it off without touching the outer surface with bare skin), and wash your hands before donning a new glove.[11]
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving provides an extra layer of security against potential tears and permeation.[8]
Body Protection
A standard, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[4][6][8] Ensure the lab coat is fully buttoned.
Respiratory Protection
Respiratory protection is not typically required when handling small amounts of the compound in solution within a certified chemical fume hood.[5][12] However, it becomes essential under specific conditions:
-
Mandatory Use: A NIOSH-approved N95 dust mask or a respirator with a particle filter is required when weighing or handling the solid powder outside of a fume hood or in any situation where dust generation is likely.[4][8]
-
Spill Cleanup: In the event of a large spill of the solid material, a respirator is necessary to prevent inhalation of the dust during cleanup.[4]
Operational Plans: PPE Selection and Workflow
Adherence to a strict, procedural approach for selecting and using PPE is crucial for minimizing exposure.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Fig 2. Task-Based PPE Selection Workflow
Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination. Always perform these steps in a designated area.
Fig 3. PPE Donning and Doffing Protocol
Disposal of Contaminated PPE
All disposable PPE used while handling this compound should be considered contaminated waste.
-
Gloves and Masks: Remove and place them into a designated hazardous waste container immediately after the task is complete.[11][13]
-
Lab Coats: If significant contamination of a reusable lab coat occurs, it should be professionally decontaminated by a certified service. Do not take contaminated lab coats home.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring personal protection and the integrity of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. This compound CAS#: 168034-31-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. epa.gov [epa.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
